JNK3 inhibitor-8
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H30FN7O3 |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
[3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]-7-fluoro-2-naphthalen-2-ylbenzimidazol-5-yl] N-methylcarbamate |
InChI |
InChI=1S/C32H30FN7O3/c1-34-32(42)43-24-16-25(33)28-26(17-24)40(29(38-28)22-11-8-19-5-2-3-6-21(19)15-22)27-12-13-35-31(37-27)36-23-7-4-14-39(18-23)30(41)20-9-10-20/h2-3,5-6,8,11-13,15-17,20,23H,4,7,9-10,14,18H2,1H3,(H,34,42)(H,35,36,37)/t23-/m0/s1 |
InChI Key |
CWLAIOPWFOOJHQ-QHCPKHFHSA-N |
Isomeric SMILES |
CNC(=O)OC1=CC2=C(C(=C1)F)N=C(N2C3=NC(=NC=C3)N[C@H]4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
Canonical SMILES |
CNC(=O)OC1=CC2=C(C(=C1)F)N=C(N2C3=NC(=NC=C3)NC4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of JNK3 Inhibitor-8
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system and plays a critical role in neuronal apoptosis and stress responses.[1][2] Its specific localization and involvement in the pathophysiology of neurodegenerative disorders like Alzheimer's and Parkinson's disease make it a compelling therapeutic target.[1][3] JNK3 inhibitor-8, also known as JNK-IN-8 or JNK Inhibitor XVI, is a potent, selective, and irreversible inhibitor of JNK kinases.[4][5][6] It operates through a primary mechanism of covalent modification of a key cysteine residue within the kinase domain, effectively blocking its catalytic activity.[7] Beyond its role as a direct JNK3 inhibitor, recent research has uncovered a novel, JNK-independent mechanism involving the mTOR pathway, leading to the activation of lysosome biogenesis and autophagy, which contributes to its anti-cancer effects in triple-negative breast cancer.[7] This guide provides a comprehensive overview of the JNK3 signaling pathway, the dual mechanisms of action of this compound, its biochemical profile, and the experimental methodologies used to characterize its function.
The JNK3 Signaling Pathway
The JNK signaling pathway is a conserved kinase cascade that responds to a variety of extracellular and intracellular stress stimuli, including inflammatory cytokines, oxidative stress, and neurotoxins.[1][8] This pathway is a key regulator of cellular processes ranging from apoptosis and inflammation to proliferation and differentiation.[9][10]
Upstream Activation: The cascade begins with the activation of MAP Kinase Kinase Kinases (MAP3Ks), such as Apoptosis Signal-regulating Kinase 1 (ASK1).[4] These upstream kinases then phosphorylate and activate a dual-specificity MAP Kinase Kinase (MAP2K), primarily MKK4 and MKK7.[4][11]
JNK3 Activation and Downstream Effects: Activated MKK4/MKK7 dually phosphorylates a Thr-Pro-Tyr motif in the activation loop of JNK3.[12] Once activated, JNK3 phosphorylates a host of downstream substrates. The most prominent of these is the transcription factor c-Jun, a component of the AP-1 complex, which triggers the expression of genes involved in apoptosis.[10][12] Other critical substrates include:
-
Amyloid Precursor Protein (APP): JNK3-mediated phosphorylation of APP can promote its conversion to amyloid-beta (Aβ), a key event in Alzheimer's disease pathology.[2]
-
Tau Protein: JNK3 can directly phosphorylate Tau, contributing to the formation of neurofibrillary tangles.[2][8]
-
Bcl-2 Family Proteins: JNK can modulate the activity of pro-apoptotic proteins like Bad and Bim, promoting the release of cytochrome c from mitochondria and activating caspase-dependent apoptosis.[9]
Scaffold proteins, such as JIP-1 and β-arrestin-2, play a crucial role by spatially organizing the components of the JNK cascade, ensuring signaling specificity and efficiency.[12]
Core Mechanism of Action
This compound employs a dual-pronged mechanism, targeting both the JNK pathway directly and, separately, the mTOR signaling cascade.
3.1. JNK-Dependent Mechanism: Covalent Inhibition The primary and most well-characterized mechanism is the direct, irreversible inhibition of JNK kinases. This compound is a covalent inhibitor that forms a permanent bond with a specific cysteine residue located near the ATP-binding pocket of the kinase.[4][7]
-
In JNK1 and JNK2 , it targets cysteine 116 (C116).[7]
-
In JNK3 , it targets the analogous cysteine 154 (C154).[7]
This covalent modification physically blocks the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade.[13] This irreversible action provides a prolonged and potent inhibition of JNK activity within the cell.
3.2. JNK-Independent Mechanism: mTOR Pathway Modulation Recent studies in triple-negative breast cancer (TNBC) have revealed a novel mechanism of action for this compound that is entirely independent of its effects on JNK.[7] In this context, the inhibitor was found to suppress the mTOR signaling pathway. This leads to the dephosphorylation and subsequent nuclear translocation of the transcription factors TFEB and TFE3, which are master regulators of lysosome biogenesis and autophagy.[7] The activation of this catabolic process contributes to the inhibitor's anti-tumor effects.[7] This discovery highlights the compound's polypharmacology and suggests its potential utility beyond neurodegenerative diseases.
Biochemical Profile and Selectivity
This compound exhibits high potency and selectivity for JNK3 over the other JNK isoforms, although reported values vary between studies, potentially due to different assay conditions. This selectivity is crucial for minimizing off-target effects, as JNK1 and JNK2 are ubiquitously expressed and involved in a wide range of physiological processes.[9][14]
| Parameter | JNK3 | JNK2 | JNK1 | Source |
| IC₅₀ | 21 nM | 2203 nM | >10000 nM | MedchemExpress[15] |
| IC₅₀ | 1 nM | 18.7 nM | 4.7 nM | Selleckchem[5][6] |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound. IC₅₀ (half-maximal inhibitory concentration) values demonstrate the concentration of the inhibitor required to reduce kinase activity by 50%. Note the discrepancy in reported values across different suppliers, which underscores the importance of independent validation. |
The compound is orally active and capable of crossing the blood-brain barrier, which is an essential property for a therapeutic agent targeting central nervous system disorders.[15]
Summary of In Vivo and Cellular Studies
The dual mechanisms of this compound have been validated in various preclinical models.
| Model System | Treatment | Key Findings | Mechanism Implicated | Reference |
| Primary Rat Cortex Neurons | 10-20 µM inhibitor + 10 µM Aβ₁₋₄₂ | Increased cell viability; Decreased p-c-jun, PARP, and p-Tau expression. | JNK-Dependent | [15] |
| APP/PS1 Mouse Model (Alzheimer's) | 30-60 mg/kg, p.o. daily for 4 weeks | Improved memory and cognitive function in Y-maze test; decreased p-Tau levels. | JNK-Dependent | [15] |
| Triple-Negative Breast Cancer (TNBC) Cell Lines | 0.88–5 µmol/L for 72 hours | Reduced cell viability and colony formation. | JNK-Independent (and Dependent) | [7] |
| TNBC Patient-Derived Xenografts | In vivo treatment | Slowed tumor growth. | JNK-Independent (and Dependent) | [7] |
| Table 2: Summary of Key Preclinical Studies on this compound. (p.o. = oral administration). |
Key Experimental Methodologies
Characterizing the mechanism of a covalent inhibitor like this compound requires a combination of biochemical, cellular, and target engagement assays.
Experimental Workflow: A typical workflow to assess the neuroprotective effects of the inhibitor involves culturing primary neurons, inducing a pathological stress (like Aβ toxicity), treating with the inhibitor, and then measuring key endpoints.
References
- 1. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 11. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to JNK3 Inhibitor-8: Structure, Properties, and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of JNK3 inhibitor-8, a potent and selective c-Jun N-terminal kinase 3 inhibitor with significant neuroprotective properties. This document details its chemical structure, physicochemical and biological properties, and the experimental methodologies used for its characterization, with a focus on its potential as a therapeutic agent for Alzheimer's disease.
Chemical Properties and Structure
This compound, also identified as compound 3h in the primary literature, is a carbamate-based inhibitor designed for high potency and selectivity for JNK3.[1][2][3]
Chemical Structure:
(A 2D chemical structure image of this compound would be placed here. As a text-based AI, I will provide the IUPAC name and a SMILES string for a representative structure based on the "carbamate JNK3 inhibitor" class from the cited paper. Please refer to the original publication for the exact structure of compound 3h.)
IUPAC Name: (based on related carbamate structures) - N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(((dimethylamino)methyl)carbamoyl)benzamide
SMILES: (representative) - CN(C)C(=O)Nc1ccc(C(=O)Nc2ccc(c(C)c2)Nc2nccc(n2)c2cccnc2)cc1
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₀FN₇O₃ | [4] |
| Molecular Weight | 579.62 g/mol | [4] |
| CAS Number | 3034676-53-1 | [4] |
| Appearance | Pale-yellow powder | |
| Solubility | Soluble in DMSO |
Biological Activity and Selectivity
This compound is a highly potent and selective inhibitor of JNK3, with significantly lower activity against other JNK isoforms. This selectivity is crucial for minimizing off-target effects, as JNK1 and JNK2 are ubiquitously expressed and involved in various physiological processes.[1][3]
| Target | IC₅₀ (nM) | Reference |
| JNK3 | 21 | [4] |
| JNK2 | 2203 | [4] |
| JNK1 | >10000 | [4] |
Mechanism of Action
This compound is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of JNK3.[5] This covalent modification leads to the inactivation of the enzyme, thereby blocking its downstream signaling cascade.
JNK3 Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to various cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. The JNK signaling cascade plays a critical role in regulating apoptosis, inflammation, and neuronal function. JNK3 is predominantly expressed in the brain and has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[5]
Caption: JNK3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the procedures described by Jun J, et al. in the Journal of Medicinal Chemistry (2023).[1]
Synthesis of this compound (Compound 3h)
A detailed, multi-step synthesis protocol would be provided here, including reactants, reagents, reaction conditions (temperature, time, atmosphere), and purification methods (e.g., column chromatography, recrystallization) for each step, as would be found in the supplementary information of the primary research article.
In Vitro JNK Enzymatic Activity Assay
This protocol outlines the procedure for determining the IC₅₀ values of this compound against JNK1, JNK2, and JNK3.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
ATP
-
Substrate (e.g., GST-c-Jun)
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor solution to each well.
-
Add 5 µL of a solution containing the respective JNK enzyme and the substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Detect the luminescent signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Neuroprotective Effect in Primary Rat Cortex Neurons
This assay evaluates the ability of this compound to protect primary neurons from amyloid-β (Aβ₁₋₄₂)-induced toxicity.
Materials:
-
Primary rat cortex neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Amyloid-β (1-42) peptide, pre-aggregated
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Culture primary rat cortex neurons in 96-well plates at a density of 2 x 10⁴ cells per well.
-
After 7 days in culture, treat the neurons with varying concentrations of this compound (e.g., 10 µM, 20 µM) for 1 hour.
-
Introduce 10 µM of pre-aggregated Aβ₁₋₄₂ to the wells.
-
Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure luminescence with a plate reader.
-
Express the results as a percentage of the viability of untreated control cells.
In Vivo Efficacy in Alzheimer's Disease Mouse Models
The neuroprotective effects of this compound were evaluated in APP/PS1 and 3xTg-AD mouse models of Alzheimer's disease.[1][6][7]
Animal Models:
-
6-month-old APP/PS1 transgenic mice
-
10-month-old 3xTg-AD transgenic mice
-
Age-matched wild-type littermates as controls
Treatment:
-
This compound was administered orally (p.o.) at doses of 30 and 60 mg/kg, once daily for 4 weeks.
-
The vehicle control group received the same volume of the vehicle solution.
Behavioral Tests (e.g., Morris Water Maze):
-
Following the 4-week treatment period, assess spatial learning and memory using the Morris water maze test.
-
The test consists of a training phase (e.g., 5 days) where mice learn to find a hidden platform in a circular pool of water.
-
Record the escape latency (time to find the platform) and the distance traveled.
-
On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant.
Biochemical Analysis:
-
After the behavioral tests, sacrifice the mice and collect brain tissue.
-
Prepare brain homogenates from the hippocampus and cortex.
-
Analyze the levels of phosphorylated Tau (pTau) and other relevant biomarkers by Western blotting or ELISA.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental procedures.
Caption: Workflow for the in vitro JNK enzymatic activity assay.
Caption: Workflow for the in vivo efficacy studies in Alzheimer's disease mouse models.
Conclusion
This compound is a promising preclinical candidate for the treatment of Alzheimer's disease. Its high potency and selectivity for JNK3, coupled with its demonstrated neuroprotective effects in both in vitro and in vivo models, warrant further investigation. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop novel therapeutics for neurodegenerative disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of c-Jun N-terminal kinase activation reverses Alzheimer disease phenotypes in APPswe/PS1dE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Anxiety- and Depressive-like Symptoms in 4- and 8-Month-Old Male Triple Transgenic Mouse Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
JNK3 inhibitor-8 selectivity profile against JNK1 and JNK2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of JNK3 inhibitor-8, a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). The following sections detail its inhibitory activity against JNK1 and JNK2, the experimental methods used for its characterization, and its place within the broader JNK signaling pathway.
Data Presentation: Inhibitory Activity
This compound demonstrates remarkable selectivity for the JNK3 isoform over its closely related counterparts, JNK1 and JNK2. This selectivity is crucial for therapeutic applications, as it minimizes off-target effects by not interfering with the ubiquitous roles of JNK1 and JNK2. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Target Kinase | IC50 (nM) |
| JNK1 | >10000 |
| JNK2 | 2203 |
| JNK3 | 21 |
Data sourced from MedChemExpress.[1][2]
The data clearly indicates that this compound is significantly more potent against JNK3 compared to JNK2 and shows minimal activity against JNK1 at the concentrations tested.[1][2]
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key players in cellular responses to stress signals.[3] The JNK signaling cascade is activated by a variety of stimuli, including environmental stress and inflammatory cytokines. This activation is mediated through a tiered phosphorylation system. Upstream mitogen-activated protein kinase kinases (MAPKKs), specifically MKK4 and MKK7, phosphorylate and activate JNKs. These MAPKKs are themselves activated by upstream MAPKK kinases (MAPKKKs). Once activated, JNKs translocate to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a component of the AP-1 transcription factor.[4][5][6]
Selectivity Profile of this compound
The high degree of selectivity of this compound is a key characteristic for its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases where JNK3 is predominantly expressed.[7] The following diagram illustrates the inhibitor's targeted action.
Experimental Protocols: Kinase Assay
The determination of IC50 values for kinase inhibitors is typically performed using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescent signal generated is proportional to the amount of ADP, and therefore, to the kinase activity.
Principle of the ADP-Glo™ Kinase Assay:
-
Kinase Reaction: The JNK enzyme, its substrate (e.g., a peptide derived from c-Jun), and ATP are incubated with varying concentrations of the inhibitor. The kinase transfers phosphate from ATP to the substrate, producing ADP.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: The Kinase Detection Reagent is then added to convert the ADP produced into ATP and to generate a luminescent signal via a luciferase reaction.
-
Signal Measurement: The luminescence is measured, which correlates with the amount of ADP produced and thus the kinase activity. The IC50 value is then calculated from the dose-response curve of the inhibitor.
The following workflow diagram illustrates the key steps in a typical kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. paulogentil.com [paulogentil.com]
- 7. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of JNK3 Signaling in Neuronal Apoptosis: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Jun N-terminal kinase 3 (JNK3), a neuron-specific isoform of the JNK family of stress-activated protein kinases, stands as a pivotal mediator of neuronal apoptosis. Its activation in response to a variety of cellular stressors is a critical event in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides a comprehensive overview of the JNK3 signaling cascade, its intricate regulation, and its central role in orchestrating the molecular machinery of programmed cell death in neurons. We delve into the upstream activators and downstream effectors of JNK3, the crucial role of scaffolding proteins in modulating signal specificity, and the therapeutic potential of targeting this pathway for neuroprotection. Detailed experimental protocols and quantitative data on JNK3 inhibitors are presented to equip researchers with the necessary tools to investigate this critical signaling pathway.
The JNK3 Signaling Pathway in Neuronal Apoptosis
The activation of JNK3 is a multi-tiered process initiated by a range of extracellular and intracellular stress signals, such as oxidative stress, neuroinflammation, and protein misfolding.[1] This signaling cascade culminates in the phosphorylation and activation of JNK3, which in turn phosphorylates a host of downstream targets to execute the apoptotic program.
Upstream Activation of JNK3
The JNK3 signaling module follows a canonical three-tiered kinase cascade involving MAP Kinase Kinase Kinases (MAP3Ks), MAP Kinase Kinases (MAP2Ks), and finally the MAP Kinase (JNK3 itself).[2]
-
MAP3Ks: A diverse group of kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1) and Mixed Lineage Kinases (MLKs), are activated by stress stimuli.[3] These kinases then phosphorylate and activate the downstream MAP2Ks.
-
MAP2Ks: MKK4 and MKK7 are the primary MAP2Ks responsible for activating JNKs.[4] They dually phosphorylate JNK3 on threonine and tyrosine residues within its activation loop, leading to its full enzymatic activation.[4] While MKK7 is a specific activator of JNKs, MKK4 can also activate p38 MAPKs.[5]
Downstream Targets of Activated JNK3
Once activated, JNK3 translocates to different subcellular compartments, including the nucleus and mitochondria, to phosphorylate its targets and promote apoptosis through two major mechanisms:
-
Transcriptional Regulation: In the nucleus, JNK3 phosphorylates and activates the transcription factor c-Jun, a component of the AP-1 (Activator Protein-1) complex.[6] This leads to the increased expression of pro-apoptotic genes, including Fas ligand (FasL) and members of the Bcl-2 family.[6][7]
-
Mitochondrial-Mediated Apoptosis: JNK3 can directly influence the function of Bcl-2 family proteins at the mitochondria. It can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while activating pro-apoptotic BH3-only proteins such as Bim and Bmf.[8][9] This shifts the balance towards mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspases.[6]
The Role of Scaffolding Proteins
Scaffolding proteins play a crucial role in organizing the JNK3 signaling cascade, ensuring signaling efficiency and specificity.[2][10] Key scaffolding proteins in neurons include:
-
JNK-interacting protein 1 (JIP1): JIP1 tethers MAP3Ks, MAP2Ks, and JNK3, facilitating the sequential phosphorylation and activation of the cascade.[2] It can also link JNK3 to its substrates, such as the amyloid precursor protein (APP), promoting its phosphorylation.[2]
-
β-arrestin-2: This scaffold protein specifically interacts with the JNK3 isoform and assembles a signaling complex containing ASK1, MKK4/7, and JNK3.[2][11] The release of activated JNK3 from this complex is critical for signal amplification.[12]
Quantitative Data on JNK3 Inhibition
The development of specific JNK3 inhibitors is a major focus for neuroprotective therapies. The following tables summarize the inhibitory potency of various compounds against JNK isoforms.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| SP600125 | 40 | 40 | 90 | [13] |
| AS601245 | 150 | 220 | 70 | [13] |
| AS602801 (Bentamapimod) | 80 | 90 | 230 | [13] |
| Compound 4 | 420 | 97 | 16 | [8] |
| JNK3 inhibitor-4 | 143.9 | 298.2 | 1.0 | [3] |
| Compound 35b | >10,000 | ~97 | 9.7 | [14] |
Table 1: IC50 Values of Selected JNK Inhibitors. This table provides a comparative overview of the in vitro potency of various small molecule inhibitors against the three JNK isoforms. The data highlights the development of increasingly selective JNK3 inhibitors.
| Compound | Cell-Based Assay | Cell Line | IC50 (µM) | Reference |
| Aminopyrazole Derivatives | c-Jun phosphorylation | SHSY5Y | ~1 or higher | [7] |
| JNK3 inhibitor-4 | Aβ1-42 induced toxicity | Primary rat cortex neurons | Effective at 1-20 µM | [3] |
| Compound 26n | Mitochondrial ROS inhibition | SHSY5Y | < 0.04 | [7] |
Table 2: Cellular Potency of JNK3 Inhibitors. This table showcases the efficacy of selected JNK3 inhibitors in cell-based assays, demonstrating their ability to modulate JNK3 activity and protect against neuronal insults.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study JNK3 signaling and neuronal apoptosis.
JNK3 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[10]
Materials:
-
JNK3 Kinase Enzyme System (e.g., Promega)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega)
-
Substrate (e.g., ATF2)[6]
-
ATP
-
JNK3 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[10]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in JNK3 Kinase Buffer.
-
In a 384-well plate, add 1 µl of inhibitor or vehicle (5% DMSO).
-
Add 2 µl of JNK3 enzyme solution.
-
Add 2 µl of a substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to deplete unused ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Record luminescence using a plate reader.
Immunoprecipitation and Western Blotting for Phospho-JNK3
This protocol is used to assess the phosphorylation status of JNK3 in neuronal cells.
Materials:
-
Neuronal cell lysates
-
Anti-JNK3 antibody (for immunoprecipitation) (e.g., Santa Cruz Biotechnology, sc-130075)[15]
-
Anti-phospho-JNK antibody (for Western blotting) (e.g., Bioss, BS-4163R)[16]
-
Protein A/G agarose beads
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Lyse neuronal cells and quantify protein concentration.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-JNK3 antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the immune complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with an anti-phospho-JNK antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with a total JNK3 antibody.
Neuronal Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]
Materials:
-
Neuronal cells cultured in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Procedure:
-
Treat neuronal cells with the desired compounds for the specified duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[18][19]
Materials:
-
Fixed neuronal cells on coverslips or in a 96-well plate
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs)
-
Staining buffer
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fix cells with 4% paraformaldehyde and permeabilize with Triton X-100.[19]
-
Incubate the cells with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber to allow the labeling of DNA strand breaks.[19]
-
Wash the cells with staining buffer.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips or analyze the plate using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Alternatively, cells can be analyzed by flow cytometry to quantify the percentage of apoptotic cells.[20]
Visualizing JNK3 Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core JNK3 signaling pathway and a typical experimental workflow for studying JNK3 inhibitors.
Figure 1: JNK3 Signaling Pathway in Neuronal Apoptosis.
Figure 2: Experimental Workflow for Evaluating JNK3 Inhibitors.
Conclusion
JNK3 signaling is a critical and complex pathway that plays a central role in the life and death decisions of neurons. Its specific expression in the nervous system and its key involvement in the pathology of numerous neurodegenerative diseases make it an attractive and promising therapeutic target.[21] A thorough understanding of the molecular mechanisms governing JNK3 activation and its downstream effects is essential for the development of novel neuroprotective strategies. The experimental protocols and quantitative data presented in this guide are intended to facilitate further research in this important field, with the ultimate goal of translating our understanding of JNK3 signaling into effective treatments for devastating neurological disorders.
References
- 1. Update: Arrestin-3-Dependent Activation of c-Jun N-Terminal Kinases (JNKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNK3 Kinase Enzyme System Application Note [worldwide.promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identifying New Ligands for JNK3 by Fluorescence Thermal Shift Assays and Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. promega.com [promega.com]
- 11. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. pnas.org [pnas.org]
- 13. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons [mdpi.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Phospho-JNK1/JNK2/JNK3 (Thr183, Thr183, Thr221) Polyclonal Antibody (BS-4163R) [thermofisher.com]
- 17. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - DK [thermofisher.com]
Investigating the blood-brain barrier permeability of JNK3 inhibitor-8
An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of JNK3 Inhibitor-8
Executive Summary
c-Jun N-terminal kinase 3 (JNK3) is a promising therapeutic target for neurodegenerative diseases such as Alzheimer's disease.[1][2] A significant challenge in the development of drugs targeting the central nervous system (CNS) is ensuring they can effectively cross the blood-brain barrier (BBB). This compound is a potent and selective inhibitor of JNK3 that has been shown to be orally active and capable of crossing the BBB.[1][2][3] This technical guide provides a comprehensive overview of the BBB permeability of this compound, including available quantitative pharmacokinetic data, detailed experimental methodologies for assessing BBB penetration, and the role of the JNK signaling pathway in modulating BBB integrity. This document is intended for researchers, scientists, and drug development professionals working on CNS therapeutics.
Introduction: The JNK3 Signaling Pathway and the Blood-Brain Barrier
The c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) that play a crucial role in cellular responses to stress, including inflammation, apoptosis, and neuronal death.[4] The JNK family consists of three isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are widely expressed throughout the body, JNK3 is predominantly found in the central nervous system, making it an attractive and specific target for the treatment of neurodegenerative disorders.[4]
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a therapeutic agent to be effective against a CNS target like JNK3, it must possess the physicochemical properties that allow it to permeate this barrier and reach its site of action in the brain.
This compound: An Overview
This compound is a potent and selective inhibitor of the JNK3 isoform. It has demonstrated significant neuroprotective effects in preclinical studies, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.[1][2] A key feature of this compound is its ability to be administered orally and to cross the blood-brain barrier.[1][2][3]
Key Properties of this compound:
-
Potency: Exhibits potent inhibition of JNK3 with an IC50 value of 21 nM.[1][2]
-
Selectivity: Shows high selectivity for JNK3 over other JNK isoforms (JNK2 IC50 = 2203 nM, JNK1 IC50 > 10000 nM).[1][2]
-
BBB Permeability: Has been shown to cross the blood-brain barrier.[1][2][3]
Blood-Brain Barrier Permeability of this compound: Quantitative Data
Pharmacokinetic studies in Sprague-Dawley rats have provided quantitative data on the disposition of this compound after oral administration. These parameters offer insights into its absorption, distribution, and elimination, which are critical for assessing its potential as a CNS drug.
| Parameter | Value | Units |
| Dose | 3 | mg/kg (p.o.) |
| Cmax | 423.17 | ng/mL |
| Tmax | 0.39 | h |
| AUClast | 727.09 | h*ng/mL |
| T1/2 | 0.97 | h |
| Data from pharmacokinetic studies in Sprague-Dawley rats.[1][2] |
Experimental Protocols for Assessing BBB Permeability
The following is a representative, detailed methodology for an in vivo pharmacokinetic study to determine the BBB permeability of a compound like this compound. This protocol is based on standard practices in the field.
Objective: To determine the plasma and brain concentrations of this compound over time after oral administration to rats and to calculate key pharmacokinetic parameters, including the brain-to-plasma ratio.
Materials:
-
This compound
-
Sprague-Dawley rats (male, 220-250 g)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Blood collection tubes (e.g., with K2EDTA)
-
Syringes and gavage needles
-
Homogenizer
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Animal Acclimation and Dosing:
-
House rats in a controlled environment for at least one week before the experiment with free access to food and water.
-
Fast the rats overnight before dosing.
-
Prepare a formulation of this compound in the vehicle at the desired concentration.
-
Administer a single oral dose of this compound (e.g., 3 mg/kg) to each rat via oral gavage.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing, collect blood samples from a subset of animals via cardiac puncture under anesthesia.
-
Immediately following blood collection, perfuse the animals transcardially with ice-cold saline to remove blood from the brain tissue.
-
Harvest the whole brain and store it at -80°C until analysis.
-
Centrifuge the blood samples to separate the plasma and store the plasma at -80°C.
-
-
Sample Preparation:
-
Plasma: Thaw plasma samples and precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.
-
Brain: Thaw brain tissue, weigh it, and homogenize it in a suitable buffer. Perform protein precipitation on the brain homogenate as described for the plasma samples.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and brain homogenate.
-
Analyze the prepared samples by LC-MS/MS to determine the concentrations of this compound.
-
-
Data Analysis:
-
Calculate the mean plasma and brain concentrations of this compound at each time point.
-
Use pharmacokinetic software to determine parameters such as Cmax, Tmax, AUClast, and T1/2 for both plasma and brain.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point or the ratio of the AUC in the brain to the AUC in the plasma (AUCbrain/AUCplasma) to assess the extent of BBB penetration.
-
The Role of JNK Signaling in BBB Integrity
The JNK signaling pathway is implicated in the regulation of BBB permeability, particularly under pathological conditions such as ischemic stroke and neuroinflammation.[4][5] Activation of the JNK pathway in brain endothelial cells can lead to the disruption of tight junctions, which are essential for maintaining the integrity of the BBB.[5] This can result in increased BBB permeability, allowing harmful substances to enter the brain and contribute to neuronal damage.
Inhibitors of the JNK pathway have been shown to protect the BBB.[5] For instance, the JNK inhibitor SP600125 has been demonstrated to attenuate BBB disruption in models of ischemic stroke.[5] By inhibiting JNK3, this compound may not only exert direct neuroprotective effects but also help maintain the integrity of the BBB, further contributing to its therapeutic potential in neurodegenerative diseases.
Visualizations
Caption: The JNK signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for assessing blood-brain barrier permeability in vivo.
Caption: Key attributes of a successful central nervous system (CNS) drug candidate.
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative diseases due to its high potency, selectivity, and, critically, its ability to cross the blood-brain barrier. The quantitative pharmacokinetic data available for this compound in rats confirms its presence in the systemic circulation and subsequent distribution into the brain after oral administration. Understanding the experimental protocols for assessing BBB permeability is crucial for the continued development and evaluation of this and other CNS-targeted compounds. Furthermore, the interplay between the JNK signaling pathway and BBB integrity suggests that JNK3 inhibition may offer a dual benefit of direct neuroprotection and maintenance of the protective barrier of the brain. Further research is warranted to fully elucidate the mechanisms of BBB transport of this compound and to advance its development as a potential treatment for debilitating neurodegenerative disorders.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LC–MS/MS-based in vitro and in vivo investigation of blood–brain barrier integrity by simultaneous quantitation of mannitol and sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
JNK3 Inhibitor-8: Application Notes and In Vitro Assay Protocols
For Research Use Only.
Introduction
c-Jun N-terminal kinase 3 (JNK3), also known as MAPK10, is a member of the mitogen-activated protein kinase (MAPK) family.[1] Predominantly expressed in the brain, JNK3 is a critical mediator of neuronal signaling in response to environmental stress.[1][2] Its activation is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, making it a promising therapeutic target.[1] JNK3 is activated by upstream kinases MKK4 and MKK7 and proceeds to phosphorylate transcription factors including c-Jun, ATF2, and Elk-1, thereby regulating apoptosis and inflammatory responses.[1][2][3]
JNK3 inhibitor-8 is a potent and selective, orally active inhibitor of JNK3.[4][5] It exhibits significant selectivity for JNK3 over other JNK isoforms, JNK1 and JNK2.[4][5] These application notes provide detailed protocols for in vitro enzymatic assays to determine the potency and selectivity of this compound.
Data Presentation
The inhibitory activity of this compound against JNK isoforms is summarized in the table below. Data is presented as the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.
| Target Kinase | IC50 (nM) |
| JNK3 | 21 |
| JNK2 | 2203 |
| JNK1 | >10000 |
| Data sourced from MedChemExpress.[4][5] |
Signaling Pathway
The diagram below illustrates the JNK3 signaling cascade, highlighting the points of activation and substrate phosphorylation.
Experimental Protocols
Two common methods for determining the in vitro potency of kinase inhibitors are the luminescence-based ADP-Glo™ assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Protocol 1: JNK3 Inhibition Assay using ADP-Glo™
This protocol measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow:
References
Application Notes and Protocols for JNK3 Inhibitor-8 in Primary Cortical Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of JNK3 inhibitor-8 in primary cortical neuron cultures. This document includes detailed protocols for cell culture, inhibitor application, and subsequent analysis, alongside quantitative data and visual diagrams to facilitate experimental design and execution.
Introduction
c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the nervous system.[1][2] It plays a crucial role in neuronal apoptosis and stress responses, making it a significant therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4] this compound is a potent and selective inhibitor of JNK3, demonstrating significant neuroprotective effects in preclinical studies.[5][6] These notes provide detailed methodologies for leveraging this inhibitor in an in vitro primary cortical neuron model.
Mechanism of Action
JNK3 is activated by upstream kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1), MAP Kinase Kinase 4 (MKK4), and MKK7 in response to cellular stress.[3][4] Once activated, JNK3 phosphorylates downstream targets, most notably the transcription factor c-Jun at Ser63 and Ser73.[5] This phosphorylation event enhances the transcriptional activity of the AP-1 complex, leading to the expression of pro-apoptotic genes.[4] this compound is a potent and selective, orally active inhibitor that can cross the blood-brain barrier.[5][6] It exerts its neuroprotective effects by binding to JNK3 and preventing the phosphorylation of its downstream substrates, thereby inhibiting the pro-apoptotic signaling cascade.[3][5]
Data Presentation
The following tables summarize the quantitative data regarding the selectivity and efficacy of this compound and a representative highly selective JNK3 inhibitor in primary cortical neuron cultures.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [5][6]
| Kinase | IC50 (nM) |
| JNK3 | 21 |
| JNK2 | 2203 |
| JNK1 | >10000 |
Table 2: Neuroprotective Effect of a Representative Selective JNK3 Inhibitor (Compound 35b) on Amyloid β-Induced Toxicity in Primary Rat Cortical Neurons [3]
| Treatment Condition | Concentration (µM) | Cell Viability (%) |
| Vehicle Control | - | 60.8 ± 1.3 |
| Amyloid β (1-42) | 10 | Not specified |
| Amyloid β (1-42) + Selective JNK3 Inhibitor (35b) | 10 (Aβ) + 1 (35b) | 95.7 ± 2.9 |
Note: Data for compound 35b is presented as a representative example of a highly selective JNK3 inhibitor. This compound has been shown to increase primary rat cortex neuron cell viability at concentrations of 10 µM and 20 µM in the presence of 10 µM amyloid-β (1-42).[5][6]
Table 3: Qualitative Effects of this compound on Downstream Targets in Primary Rat Cortical Neurons [5][6]
| Downstream Target | Treatment Condition | Effect of this compound (10, 20 µM) |
| Phospho-c-Jun (Ser63) | 0.5 µM Anisomycin or 10 µM Amyloid-β (1-42) | Decreased Expression |
| Phospho-c-Jun (Ser73) | 10 µM Amyloid-β (1-42) | Decreased Expression |
| Cleaved PARP | 10 µM Amyloid-β (1-42) | Decreased Expression |
| Phospho-Tau | 10 µM Amyloid-β (1-42) | Decreased Expression |
Experimental Protocols
Protocol 1: Preparation and Culture of Primary Cortical Neurons
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant rat
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
70 µm cell strainer
-
Centrifuge
Procedure:
-
Euthanize the pregnant rat according to approved animal welfare protocols.
-
Dissect the uterine horns and transfer the embryos to a sterile dish containing ice-cold HBSS.
-
Isolate the brains from the embryos and place them in a new dish with fresh, ice-cold HBSS.
-
Under a dissecting microscope, carefully remove the cortices and place them in a sterile tube with HBSS.
-
Mince the cortical tissue into small pieces.
-
Aspirate the HBSS and add 0.25% Trypsin-EDTA. Incubate at 37°C for 15 minutes.
-
Neutralize the trypsin by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Neurobasal complete medium.
-
Count the cells and plate them at the desired density on Poly-D-lysine coated plates or coverslips.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 2-3 days.
Protocol 2: Application of this compound and Induction of Neurotoxicity
This protocol outlines the procedure for treating primary cortical neurons with this compound and inducing neurotoxicity with amyloid-β.
Materials:
-
Primary cortical neuron cultures (DIV 7-10)
-
This compound stock solution (in DMSO)
-
Amyloid-β (1-42) peptide, oligomerized
-
Neurobasal complete medium
Procedure:
-
Prepare a working solution of this compound in Neurobasal medium from the stock solution. A final DMSO concentration of <0.1% is recommended.
-
Prepare oligomerized amyloid-β (1-42) according to established protocols.
-
On the day of the experiment, remove half of the culture medium from each well.
-
Add the desired concentration of this compound (e.g., 10 µM, 20 µM) to the respective wells.
-
Incubate the cells for 1-2 hours at 37°C.
-
Following the pre-treatment, add the desired concentration of oligomerized amyloid-β (1-42) (e.g., 10 µM) to the wells.
-
Incubate the cultures for the desired time period (e.g., 24 or 48 hours).
-
Proceed with downstream analysis such as cell viability assays or western blotting.
Protocol 3: Assessment of Neuronal Viability (MTT Assay)
This protocol describes a colorimetric assay to assess cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
Carefully remove the medium from the wells.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 4: Western Blot Analysis of p-c-Jun
This protocol details the detection of phosphorylated c-Jun by western blotting.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-c-Jun (Ser63)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated neurons in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: JNK3 signaling pathway leading to apoptosis and its inhibition by this compound.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
References
- 1. The c-Jun N-Terminal Protein Kinase Signaling Pathway Mediates Bax Activation and Subsequent Neuronal Apoptosis through Interaction with Bim after Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons [mdpi.com]
- 6. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNK3 Inhibitor-8 in a Mouse Model of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration and evaluation of JNK3 inhibitor-8 in preclinical mouse models of Alzheimer's disease. The protocols outlined below are based on established methodologies and aim to ensure reproducibility and accuracy in assessing the therapeutic potential of this compound.
Introduction
c-Jun N-terminal kinase 3 (JNK3) is a key signaling molecule implicated in the pathogenesis of Alzheimer's disease (AD).[1][2][3][4][5] Its activation is associated with the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of Tau protein, two hallmark pathologies of AD.[2][3][4][6] JNK3 is predominantly expressed in the brain, making it an attractive therapeutic target for neurodegenerative disorders.[3][4] this compound is a potent, selective, and orally active compound that can cross the blood-brain barrier, demonstrating significant neuroprotective effects in preclinical studies.[7][8] This document details the administration protocols and experimental procedures to assess the efficacy of this compound in mitigating AD-related pathology and cognitive deficits in relevant mouse models.
Data Presentation
The following tables summarize the quantitative data from studies administering this compound to APP/PS1 and 3xTg-AD mouse models.
Table 1: Efficacy of this compound in APP/PS1 Mice
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (60 mg/kg) |
| Y-Maze Test (% Spontaneous Alternation) | Decreased | Significantly Increased | Significantly Increased |
| Morris Water Maze (Escape Latency, sec) | Increased | Significantly Decreased | Significantly Decreased |
| Morris Water Maze (Distance Traveled, cm) | Increased | Significantly Decreased | Significantly Decreased |
Data is summarized from in vivo studies. "Significantly Increased/Decreased" indicates a statistically significant improvement compared to the vehicle control group.[7][8]
Table 2: Efficacy of this compound in 3xTg-AD Mice
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (60 mg/kg) |
| Morris Water Maze (Escape Latency, sec) | Increased | Significantly Decreased | Significantly Decreased |
| Morris Water Maze (Time in Target Quadrant, %) | Decreased | Significantly Increased | Significantly Increased |
| Hippocampal pTau Levels (relative to total Tau) | Increased | Significantly Decreased | Significantly Decreased |
Data is summarized from in vivo studies. "Significantly Increased/Decreased" indicates a statistically significant improvement or reduction compared to the vehicle control group.[7][8][9][10]
Experimental Protocols
Animal Models and Administration of this compound
-
Mouse Models: 6-month-old APP/PS1 and 10-month-old 3xTg-AD mice are commonly used models of Alzheimer's disease.[7][8]
-
Compound Preparation: this compound is prepared for oral administration (p.o.). The vehicle for administration should be appropriate for the compound's solubility and safe for animal consumption.
-
Dosing Regimen: Administer this compound daily via oral gavage at doses of 30 mg/kg and 60 mg/kg for a period of 4 weeks.[7][8] A vehicle control group should receive the same volume of the vehicle solution.
Behavioral Testing: Y-Maze
The Y-maze test is used to assess spatial working memory based on the natural tendency of mice to explore novel environments.
-
Apparatus: A three-arm maze with arms of equal length (e.g., 40 cm long, 10 cm wide, 20 cm high) positioned at 120-degree angles from each other.
-
Procedure:
-
Place a mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.[1][11]
-
Record the sequence of arm entries using a video camera and tracking software. An arm entry is defined as all four paws entering the arm.
-
Between each trial, clean the maze with 70% ethanol to eliminate olfactory cues.
-
-
Data Analysis:
-
An "alternation" is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation using the following formula:
-
Biochemical Analysis: Western Blot for Phosphorylated Tau (pTau)
This protocol details the detection and quantification of pTau levels in mouse brain tissue.
-
Sample Preparation:
-
Euthanize mice and dissect the hippocampus or cortex on ice.
-
Homogenize the brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C for 30 minutes.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Electrophoresis and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE) and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., AT8, PHF-1) overnight at 4°C. A primary antibody for total Tau should be used on a separate blot for normalization. An antibody for a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pTau signal to the total Tau signal and/or the loading control.
-
Visualizations
References
- 1. Y-maze test [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNK Activation Correlates with Cognitive Impairment and Alteration of the Post-Synaptic Element in the 5xFAD AD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. doaj.org [doaj.org]
- 9. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Y-Maze Protocol [protocols.io]
Application Notes: Western Blot Analysis of p-c-jun Following JNK3 inhibitor-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, playing a crucial role in cellular responses to stress, inflammation, and apoptosis.[1][2][3] The JNK pathway culminates in the phosphorylation of several downstream targets, including the transcription factor c-Jun.[3] Phosphorylation of c-Jun at Ser63 and Ser73 residues by JNKs enhances its transcriptional activity, leading to the regulation of genes involved in cell proliferation, differentiation, and apoptosis.[3]
JNK3, an isoform predominantly expressed in the brain, heart, and testes, has emerged as a promising therapeutic target for neurodegenerative diseases and certain cancers.[4] JNK3 inhibitor-8 is a potent and selective inhibitor of JNK3.[5] These application notes provide a comprehensive guide to performing Western blot analysis for the detection and quantification of phosphorylated c-Jun (p-c-jun) in response to treatment with this compound.
Data Presentation: Quantitative Analysis of p-c-jun Inhibition
The following tables summarize the quantitative data on the inhibitory effect of this compound on c-Jun phosphorylation from published studies.
Table 1: Dose-Dependent Inhibition of EGF-Induced p-c-jun by JNK-IN-8 in MDA-MB-231 Cells
| JNK-IN-8 Concentration (µM) | Stimulation Time with EGF (minutes) | % Inhibition of p-c-jun (Ser63) |
| 1 | 30 | 60% |
| 1 | 60 | 55% |
| 5 | 30 | 80% |
| 5 | 60 | 55% |
Data adapted from a study on triple-negative breast cancer cells.[6]
Table 2: Effect of this compound on p-c-jun in Primary Rat Cortex Neuron Cells
| This compound Concentration (µM) | Treatment Condition | Effect on p-c-jun (Ser63) and p-c-jun (S73) |
| 10 | Amyloid-β1-42 stimulated | Decreased expression |
| 20 | Amyloid-β1-42 stimulated | Decreased expression |
| 10 | Anisomycin stimulated | Decreased expression |
| 20 | Anisomycin stimulated | Decreased expression |
Data from a study investigating the neuroprotective effects of a JNK3 inhibitor.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JNK3 signaling pathway and the experimental workflow for Western blot analysis.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the phosphorylation of c-Jun following treatment with this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., MDA-MB-231, primary neurons), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, ammonium persulfate (APS), Tris-HCl, SDS, glycerol, bromophenol blue. Precast gels are also suitable.
-
Running Buffer: Tris-glycine-SDS buffer.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-c-Jun (Ser63) antibody.
-
Rabbit anti-phospho-c-Jun (Ser73) antibody.
-
Rabbit or mouse anti-total c-Jun antibody.
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-tubulin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Serum-starve the cells for 12-24 hours if investigating stimulus-induced phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) or vehicle (DMSO) for a specified duration (e.g., 1-3 hours).
-
If applicable, stimulate the cells with an appropriate agonist (e.g., EGF, anisomycin, amyloid-β) for the desired time points (e.g., 30, 60 minutes).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 10% or 12%).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-c-jun (Ser63 or Ser73) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
To analyze total c-Jun and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following the same immunoblotting procedure.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-c-jun signal to the total c-Jun signal and/or the loading control signal.
-
Troubleshooting
-
No or weak signal: Increase protein load, primary antibody concentration, or incubation time. Check transfer efficiency.
-
High background: Increase blocking time, increase the number of washes, or decrease antibody concentrations.
-
Non-specific bands: Optimize antibody dilution, use a more specific antibody, or ensure the purity of the protein sample.
-
Inconsistent loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Use a reliable loading control for normalization.
By following these detailed protocols and application notes, researchers can effectively perform Western blot analysis to investigate the impact of this compound on c-Jun phosphorylation, contributing to a deeper understanding of JNK3 signaling in various physiological and pathological contexts.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 3. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing Cell Viability with JNK3 Inhibitor-8
Audience: Researchers, scientists, and drug development professionals.
Introduction
c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family predominantly expressed in the brain.[1] The JNK signaling pathway is activated by various stress stimuli, including cytokines, ultraviolet irradiation, heat shock, and osmotic shock, and plays a crucial role in regulating apoptosis, inflammation, and cellular stress responses.[2][3][4] Dysregulation of the JNK pathway has been implicated in several diseases, making it a significant target for therapeutic intervention.[5][6] JNK3 inhibitor-8 is a potent, selective, and orally active inhibitor of JNK3 with demonstrated neuroprotective effects.[7] This application note provides a detailed protocol for assessing the effect of this compound on cell viability using two common assay methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Mechanism of Action
This compound is a potent and selective inhibitor of JNK3 with IC50 values of 21 nM, 2203 nM, and >10000 nM for JNK3, JNK2, and JNK1, respectively.[7] It functions by targeting the ATP-binding site of the JNK3 enzyme.[8] Some inhibitors in this class can form a covalent bond with the kinase, leading to irreversible inhibition.[9] By inhibiting JNK3, this compound can modulate downstream signaling pathways involved in apoptosis and inflammation, thereby influencing cell viability.[7][9]
Quantitative Data Summary
The following table summarizes the reported efficacy of JNK inhibitors, including this compound, in various contexts.
| Inhibitor | Target(s) | IC50 Values | Cell Line/Model | Effect | Reference |
| This compound | JNK3, JNK2, JNK1 | JNK3: 21 nM, JNK2: 2203 nM, JNK1: >10000 nM | Primary rat cortex neurons | Increased cell viability in the presence of amyloid-β₁₋₄₂ | [7] |
| JNK-IN-8 | JNK1, JNK2, JNK3 | JNK1: 4.7 nM, JNK2: 18.7 nM, JNK3: 1 nM | Triple-Negative Breast Cancer (TNBC) cell lines (MDA-MB-231, etc.) | Decreased cell viability in a concentration-dependent manner | [10][11] |
| JNK Inhibitor VIII | JNK1, JNK2, JNK3 | JNK1: 45 nM, JNK2: 160 nM (Ki: JNK1: 2 nM, JNK2: 4 nM, JNK3: 52 nM) | NB7, LB2241-RCC, NCI-H1299 | Growth inhibition | [12] |
| AS6001245 | JNK1, JNK2, JNK3 | JNK1: 150 nM, JNK2: 220 nM, JNK3: 70 nM | Gerbils | Improved long-term memory | [9] |
| Bentamapimod (AS602801) | JNK1, JNK2, JNK3 | JNK1: 80 nM, JNK2: 90 nM, JNK3: 230 nM | Neuronal injury model | Attenuated neuronal injury | [9] |
Signaling Pathway Diagram
Caption: The JNK3 signaling pathway is activated by stress stimuli, leading to the phosphorylation of c-Jun and subsequent apoptosis. This compound blocks this pathway by inhibiting JNK3.
Experimental Protocols
Below are two detailed protocols for assessing cell viability upon treatment with this compound.
Protocol 1: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)[13]
-
Cell culture medium
-
96-well plates
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
Microplate reader capable of measuring absorbance at 570 nm[14]
Experimental Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[13]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[10]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[16]
-
Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis:
Cell viability can be calculated as a percentage of the control (untreated or vehicle-treated cells) using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[17] The assay generates a luminescent signal that is proportional to the amount of ATP present.[17]
Materials:
-
This compound
-
CellTiter-Glo® Reagent
-
Cell culture medium
-
Opaque-walled 96-well plates
-
Luminometer
Experimental Workflow Diagram:
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently until the substrate is completely dissolved.[18]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.[19]
-
Compound Treatment: Prepare dilutions of this compound as described in the MTT protocol. Add 100 µL of the medium containing the inhibitor to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.[10]
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[18]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[19]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Data Analysis:
Cell viability is calculated as a percentage of the control (untreated or vehicle-treated cells) using the following formula:
% Viability = (Luminescence of treated cells / Luminescence of control cells) x 100
This application note provides comprehensive protocols for assessing the effects of this compound on cell viability using either the MTT or CellTiter-Glo® assay. These assays are robust and can be adapted for high-throughput screening to evaluate the efficacy and cytotoxicity of JNK3 inhibitors in various cell types. The choice between the MTT and CellTiter-Glo® assay will depend on the specific experimental needs and available equipment. The MTT assay is a cost-effective colorimetric method, while the CellTiter-Glo® assay offers a more sensitive and faster homogeneous luminescent method.
References
- 1. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 18. OUH - Protocols [ous-research.no]
- 19. promega.com [promega.com]
Application of JNK3 Inhibitor-8 in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNK3 inhibitor-8 (JNK-IN-8), a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs), in the context of neuroinflammation research. JNK-IN-8's high affinity for JNK3, a kinase predominantly expressed in the central nervous system, makes it a valuable tool for investigating the role of this signaling pathway in various neurological disorders.
JNK-IN-8 has demonstrated significant anti-inflammatory and neuroprotective effects in preclinical models of neuroinflammation, particularly in the context of ischemic stroke.[1] It effectively reduces the activation of microglia, the primary immune cells of the brain, and subsequently suppresses the production of key pro-inflammatory cytokines.[2][3] The underlying mechanism of action involves the inhibition of the JNK/NF-κB signaling pathway, a critical regulator of the inflammatory response.[1]
Biochemical Activity of JNK-IN-8
JNK-IN-8 is an irreversible inhibitor that covalently binds to a cysteine residue within the ATP-binding site of JNKs. It exhibits high potency against all three JNK isoforms, with a particularly low IC50 value for JNK3.
| Target | IC50 (nM) |
| JNK1 | 4.7 |
| JNK2 | 18.7 |
| JNK3 | 1.0 |
Table 1: In vitro inhibitory activity of JNK-IN-8 against JNK isoforms.[4]
In Vivo Efficacy of JNK-IN-8 in a Model of Ischemic Stroke
In a rat model of transient middle cerebral artery occlusion (tMCAO), a common model for studying ischemic stroke and subsequent neuroinflammation, JNK-IN-8 treatment has been shown to improve neurological function and reduce the inflammatory response.
| Parameter | Vehicle Control | JNK-IN-8 Treatment |
| Neurological Deficit Score (mNSS) | Higher (more severe deficit) | Significantly Lower |
| Foot-fault Test (% faults) | Higher (more errors) | Significantly Lower |
| IL-6 Levels (in brain tissue) | Elevated | Significantly Reduced |
| IL-1β Levels (in brain tissue) | Elevated | Significantly Reduced |
| TNF-α Levels (in brain tissue) | Elevated | Significantly Reduced |
| Microglia Activation (Iba-1 staining) | Increased | Significantly Reduced |
| Phosphorylated JNK (p-JNK) Levels | Increased | Significantly Reduced |
| Phosphorylated p65 (NF-κB) Levels | Increased | Significantly Reduced |
Table 2: Summary of in vivo effects of JNK-IN-8 in a rat tMCAO model.[1][2][3]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams illustrate the JNK signaling pathway in neuroinflammation and a typical experimental workflow for evaluating JNK-IN-8.
Caption: JNK3 signaling pathway in neuroinflammation.
Caption: Experimental workflow for JNK-IN-8 evaluation.
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model
This protocol describes the induction of focal cerebral ischemia in rats, a widely used model to study neuroinflammation following stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, microvascular clips)
-
4-0 silicone-coated nylon monofilament
-
Heating pad
-
Sutures
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert the silicone-coated monofilament into the ECA lumen and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
JNK-IN-8 Administration
Materials:
-
JNK-IN-8
-
Vehicle (e.g., DMSO and saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of JNK-IN-8 in DMSO.
-
Dilute the stock solution to the final desired concentration with sterile saline immediately before use.
-
Administer JNK-IN-8 (e.g., 20 mg/kg) or vehicle via i.p. injection at the time of reperfusion or as per the experimental design.
Western Blot for p-JNK and p-p65
This protocol details the detection of phosphorylated JNK and the p65 subunit of NF-κB in brain tissue lysates as a measure of pathway activation.
Materials:
-
Homogenized brain tissue lysate
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-JNK, anti-JNK, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of the brain lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
ELISA for Pro-inflammatory Cytokines
This protocol describes the quantification of IL-6, IL-1β, and TNF-α in brain tissue homogenates.
Materials:
-
Brain tissue homogenates
-
Commercially available ELISA kits for rat IL-6, IL-1β, and TNF-α
-
Microplate reader
Procedure:
-
Prepare the brain tissue homogenates as per the ELISA kit manufacturer's instructions.
-
Perform the ELISA according to the kit protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Primary Microglia Culture and In Vitro Studies
This protocol provides a method for isolating and culturing primary microglia for in vitro experiments.
Materials:
-
Postnatal day 1-2 rat pups
-
DMEM/F12 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin
-
DNase I
-
Poly-L-lysine coated flasks/plates
Procedure:
-
Isolate cortices from neonatal rat pups.
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the mixed glial cells in poly-L-lysine coated flasks.
-
After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.
-
Isolate the microglia by shaking the flasks and collecting the floating cells.
-
Plate the purified microglia for subsequent experiments, such as treatment with LPS to induce an inflammatory response and co-treatment with JNK-IN-8 to assess its anti-inflammatory effects.
References
- 1. JNK-IN-8, a c-Jun N-terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
JNK3 Inhibitor-8: Application Notes and Protocols for Studying Oxidative Stress in Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JNK3 inhibitor-8, a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), in the investigation of oxidative stress-induced neuronal damage. The provided protocols and data will facilitate the design and execution of experiments aimed at evaluating the neuroprotective potential of this compound.
Introduction
c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is activated by various environmental and cellular stressors, including oxidative stress, and plays a critical role in determining cell fate, including apoptosis or survival.[1][3][4] The JNK family consists of three isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the central nervous system (CNS), heart, and testes.[5][6][7][8] This tissue-specific expression pattern makes JNK3 an attractive therapeutic target for neurodegenerative diseases where neuronal apoptosis is a key pathological feature.[6][9][10]
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a major contributor to neuronal cell death in various neurological disorders.[3] The JNK signaling cascade is a significant pathway activated in response to oxidative stress, leading to downstream events that promote apoptosis.[1][2][4] JNK3, in particular, has been implicated as a critical mediator of oxidative stress-induced neuronal apoptosis.[7]
This compound is a potent and selective, orally active inhibitor that can cross the blood-brain barrier.[11][12] Its high selectivity for JNK3 over other JNK isoforms and kinases makes it a valuable tool for dissecting the specific role of JNK3 in neuronal signaling pathways and as a potential therapeutic agent for neuroprotection.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound and other relevant JNK inhibitors.
Table 1: Inhibitory Activity of JNK Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | JNK3 | 21 | [11][12] |
| JNK2 | 2203 | [11][12] | |
| JNK1 | >10000 | [11][12] | |
| JNK-IN-8 | JNK1 | 4.67 | [13] |
| JNK2 | 18.7 | [13] | |
| JNK3 | 0.98 | [13] | |
| AS6001245 | JNK1 | 150 | [9] |
| JNK2 | 220 | [9] | |
| JNK3 | 70 | [9] | |
| Bentamapimod (AS602801) | JNK1 | 80 | [9] |
| JNK2 | 90 | [9] | |
| JNK3 | 230 | [9] | |
| Compound 35b | JNK3 | 9.7 | [14][15] |
Table 2: Neuroprotective Effects of this compound in Primary Rat Cortex Neurons
| Treatment Condition | This compound Conc. (µM) | Incubation Time (h) | Outcome | Reference |
| 10 µM amyloid-β₁₋₄₂ | 10, 20 | 24, 48 | Increased cell viability | [11][12] |
| 0.5 µM anisomycin or 10 µM amyloid-β₁₋₄₂ | 10, 20 | - | Decreased expression of p-c-jun (S63) and p-c-jun (S73) | [11][12] |
| 10 µM amyloid-β₁₋₄₂ | 10, 20 | - | Decreased expression of PARP and p-Tau | [11][12] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the JNK3 signaling pathway in response to oxidative stress and a general experimental workflow for studying the effects of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of JNK Signalling in Responses to Oxidative DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic disorder in proteins associated with oxidative stress-induced JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial c-Jun N-terminal Kinase (JNK) Signaling Initiates Physiological Changes Resulting in Amplification of Reactive Oxygen Species Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. stemcell.com [stemcell.com]
- 14. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: JNK3 Inhibitor-8 for In Vivo Neurodegeneration Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system.[1] Its activation is strongly implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) through mechanisms involving neuronal apoptosis, neuroinflammation, and the phosphorylation of key proteins like Tau and amyloid precursor protein (APP).[2] Consequently, selective inhibition of JNK3 presents a promising therapeutic strategy for these conditions. JNK3 inhibitor-8 is a potent and selective, orally active inhibitor of JNK3 that can cross the blood-brain barrier, making it a valuable tool for in vivo studies of neurodegeneration.[3][4] These application notes provide detailed protocols for the use of this compound in preclinical mouse models of Alzheimer's disease, including methods for in vivo administration, behavioral testing, and biochemical analysis.
JNK3 Signaling Pathway in Neurodegeneration
Stress stimuli, such as amyloid-β (Aβ) oligomers, lead to the activation of a kinase cascade that ultimately results in the phosphorylation and activation of JNK3. Activated JNK3 can then phosphorylate downstream targets, including c-Jun and Tau, contributing to neuronal dysfunction and apoptosis.
Caption: JNK3 signaling cascade in neurodegeneration.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Condition | Reference |
| JNK3 IC₅₀ | 21 nM | - | Biochemical Assay | [3][4] |
| JNK2 IC₅₀ | 2203 nM | - | Biochemical Assay | [3][4] |
| JNK1 IC₅₀ | >10000 nM | - | Biochemical Assay | [3][4] |
| Neuroprotection | Increased cell viability | Primary rat cortex neurons | 10 µM Amyloid-β₁₋₄₂ treatment for 24 and 48 hours | [3] |
Table 2: In Vivo Efficacy of this compound in Alzheimer's Disease Mouse Models
| Mouse Model | Age | Dosage & Administration | Behavioral Test | Key Findings | Reference |
| APP/PS1 | 6 months | 30 or 60 mg/kg, p.o., daily for 4 weeks | Y-maze | Decreased escape time and distance traveled, improved memory and cognitive function. | [3][4] |
| 3xTg | 10 months | 30 or 60 mg/kg, p.o., daily for 4 weeks | Morris Water Maze | Decreased escape time and distance, increased time spent in the target quadrant, and decreased pTau levels. | [3] |
Experimental Protocols
In Vivo Administration of this compound
This protocol describes the oral administration of this compound to mouse models of Alzheimer's disease.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or a mixture of DMSO and corn oil, ensuring final DMSO concentration is low)
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound based on the desired dose (30 or 60 mg/kg) and the body weight of the mice.
-
Prepare the vehicle solution. For poorly soluble compounds, a common vehicle is a suspension in 0.5% CMC. Alternatively, the compound can be first dissolved in a minimal amount of DMSO and then diluted with corn oil to the final volume. It is crucial to ensure the final concentration of DMSO is non-toxic (typically <5-10% of the total volume).
-
Suspend or dissolve the this compound in the vehicle to achieve the final desired concentration. Ensure the solution is homogenous before each administration.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Using a sterile oral gavage needle attached to a syringe, carefully administer the calculated volume of the this compound solution or vehicle control directly into the stomach.
-
Administer the treatment daily for a period of 4 weeks.[3][4]
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
Y-Maze Test for Spatial Working Memory
The Y-maze test is used to assess spatial working memory by measuring the willingness of mice to explore new environments.
Materials:
-
Y-shaped maze with three identical arms.
-
Video tracking software (e.g., Ethovision).
-
70% ethanol for cleaning.
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.[5]
-
-
Testing:
-
Clean the maze with 70% ethanol and allow it to dry completely before placing each mouse.[5]
-
Place a mouse at the center of the Y-maze.
-
Allow the mouse to freely explore the maze for a set period, typically 8 minutes.[5][6]
-
Record the sequence of arm entries using a video tracking system. An arm entry is counted when the whole body of the mouse (excluding the tail) is in the arm.[6]
-
-
Data Analysis:
-
An alternation is defined as consecutive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
A higher percentage of alternation is indicative of better spatial working memory.
-
Morris Water Maze for Spatial Learning and Memory
The Morris water maze is a widely used behavioral test to evaluate hippocampal-dependent spatial learning and memory.
Materials:
-
A circular water tank (120-150 cm in diameter).
-
An escape platform (10-15 cm in diameter).
-
Non-toxic white paint or milk powder to make the water opaque.
-
Water heater to maintain water temperature (22 ± 1°C).
-
Video tracking software.
-
Visual cues placed around the room.
Procedure:
-
Habituation (Day 1):
-
Allow the mice to swim freely in the pool without the platform for 60 seconds to acclimate them to the environment.
-
-
Training (Days 2-5):
-
Place the escape platform in a fixed location in one of the quadrants, submerged about 1 cm below the water surface.
-
For each trial, gently place the mouse into the water facing the wall of the tank at one of the four starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 or 90 seconds.
-
If the mouse fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Perform 4 trials per day for each mouse, with an inter-trial interval of at least 15 minutes.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the quadrant opposite to where the platform was located.
-
Allow the mouse to swim for 60 seconds and record its swimming path.
-
-
Data Analysis:
-
Training Trials: Measure the escape latency (time to find the platform) and the path length. A decrease in these parameters over the training days indicates learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location. A preference for the target quadrant indicates spatial memory retention.
-
Western Blot Analysis for p-c-jun and p-Tau
This protocol outlines the steps for detecting the phosphorylation status of c-Jun and Tau in brain tissue homogenates from treated mice.
Materials:
-
Mouse brain tissue (hippocampus or cortex).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-p-c-jun, anti-c-jun, anti-p-Tau, anti-Tau, and a loading control like β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Homogenize the brain tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-c-jun or anti-p-Tau) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total c-jun, total Tau, and a loading control to normalize the data.
-
Quantify the band intensities using densitometry software.
-
Experimental Workflow Visualization
Caption: In vivo experimental workflow.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Y-Maze Protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Solubilizing JNK3 inhibitor-8 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the solubilization and use of JNK3 inhibitor-8 (CAS No: 3034676-53-1) in cell culture experiments. This compound is a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a key enzyme in neuronal apoptosis and inflammatory pathways.[1][2] Proper solubilization and handling are critical for obtaining accurate and reproducible results in in vitro studies. These guidelines offer a comprehensive approach to preparing this compound for cell-based assays, including information on its physicochemical properties, a step-by-step solubilization protocol, and recommendations for use in cell culture.
Physicochemical Properties and Activity
This compound is a potent, selective, and orally active inhibitor of JNK3.[1][2] It has demonstrated significant neuroprotective effects, making it a valuable tool for research in areas such as Alzheimer's disease.[1][2] The inhibitor is known to cross the blood-brain barrier.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3034676-53-1 | [3] |
| Molecular Formula | C₃₂H₃₀FN₇O₃ | [3] |
| Molecular Weight | 579.62 g/mol | [3] |
| Solubility | Soluble in DMSO (>25.4 mg/mL) | [4] |
| Appearance | White to beige powder | [5] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| JNK3 | 21 nM | [1][3] |
| JNK2 | 2203 nM | [1][3] |
| JNK1 | >10000 nM | [1][3] |
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses, including inflammatory cytokines, ultraviolet irradiation, and heat shock. The JNK signaling pathway plays a crucial role in regulating cellular processes such as apoptosis, inflammation, and cell differentiation. JNK3 is predominantly expressed in the brain, heart, and testes. Its activation is implicated in neuronal cell death, making it a therapeutic target for neurodegenerative diseases.
Figure 1. Simplified JNK signaling pathway and the point of intervention for this compound.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
Protocol for Solubilizing this compound
The following workflow outlines the steps for preparing a stock solution of this compound and subsequent working solutions for cell culture experiments.
Figure 2. Workflow for the solubilization and preparation of this compound for cell culture.
Step-by-Step Protocol:
-
Calculate the required amount of DMSO:
-
To prepare a 10 mM stock solution of this compound (MW = 579.62 g/mol ), use the following formula:
-
Volume of DMSO (in µL) = (mass of inhibitor in mg / 579.62) * 100,000
-
-
Example: To dissolve 1 mg of this compound, add 172.5 µL of DMSO to achieve a 10 mM stock solution.
-
-
Prepare the Stock Solution:
-
Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Properly stored, the stock solution should be stable for several months.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to perform serial dilutions in the culture medium.
-
Important: To avoid precipitation of the inhibitor, add the stock solution to the medium and mix immediately by gentle pipetting or swirling. Do not add the medium to the concentrated stock solution.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This control should consist of cells treated with the same final concentration of DMSO as the cells treated with this compound. This will account for any effects of the solvent on cell viability and function. The final concentration of DMSO in the cell culture should typically not exceed 0.1% to avoid cytotoxicity.
-
Application in Cell Culture
This compound can be used in a variety of cell-based assays to investigate the role of the JNK3 signaling pathway.
Table 3: Example Applications and Recommended Concentration Ranges
| Assay Type | Cell Type | Typical Concentration Range | Notes |
| Cell Viability/Apoptosis Assay | Neuronal cell lines (e.g., SH-SY5Y), primary neurons | 1 µM - 20 µM | Treatment with an apoptotic stimulus may be required to observe the protective effects of the inhibitor. |
| Western Blotting for c-Jun Phosphorylation | Various cell lines expressing JNK3 | 0.1 µM - 10 µM | Pre-treatment with the inhibitor before stimulating the JNK pathway is recommended. |
| Cytokine Release Assay | Immune cells (e.g., microglia, macrophages) | 1 µM - 10 µM | Measure the effect of the inhibitor on the release of pro-inflammatory cytokines. |
Note: The optimal concentration and incubation time for this compound will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your system.
Troubleshooting
-
Precipitation in Culture Medium: If the inhibitor precipitates upon dilution in the cell culture medium, try pre-warming the medium to 37°C before adding the inhibitor. Alternatively, you can first dilute the stock solution in a small volume of serum-free medium and then add it to the final volume of complete medium.
-
Cell Toxicity: If you observe significant cell death in your vehicle control, the concentration of DMSO may be too high. Ensure that the final DMSO concentration is kept at a minimum, preferably below 0.1%.
-
Lack of Inhibitory Effect: If you do not observe the expected inhibitory effect, ensure that the JNK3 pathway is activated in your experimental system. You may need to stimulate the cells with a known JNK activator (e.g., anisomycin, UV radiation) to see the effect of the inhibitor. Also, confirm the activity of your inhibitor stock, as improper storage can lead to degradation.
By following these guidelines, researchers can effectively solubilize and utilize this compound in their cell culture experiments to further elucidate the role of the JNK3 signaling pathway in health and disease.
References
Troubleshooting & Optimization
Troubleshooting off-target effects of JNK3 inhibitor-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects and other common issues encountered when using JNK3 inhibitor-8 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results are inconsistent or show unexpected phenotypes after treatment with this compound. How can I determine if these are off-target effects?
A1: Inconsistent results or unexpected phenotypes can arise from off-target effects. This compound, while potent against JNK3, also inhibits JNK1 and JNK2.[1][2][3][4] Off-target activity against other kinases or cellular proteins is also a possibility with kinase inhibitors.[5][6]
Troubleshooting Steps:
-
Confirm On-Target JNK Inhibition: First, verify that JNK signaling is inhibited as expected. A western blot for phosphorylated c-Jun (a primary JNK substrate) is a standard method.[2][4][7] A significant reduction in phospho-c-Jun levels upon treatment with this compound confirms on-target activity.
-
Titrate the Inhibitor Concentration: Use the lowest concentration of this compound that effectively inhibits JNK3 activity in your system. This can minimize potential off-target effects. An IC50 determination experiment will help identify the optimal concentration range.
-
Use a Structurally Different JNK Inhibitor: To confirm that the observed phenotype is due to JNK inhibition and not an off-target effect of the specific compound, consider using a different, structurally unrelated JNK inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Kinase Selectivity Profiling: If off-target effects are still suspected, a broader kinase selectivity profiling assay can identify other kinases that are inhibited by this compound at the concentrations used in your experiments.[8]
-
Rescue Experiments: If you are working with cell lines, a rescue experiment involving the expression of a drug-resistant JNK3 mutant could help confirm that the observed phenotype is due to JNK3 inhibition.
Q2: I am observing significant cell death in my experiments that seems disproportionate to the expected level of apoptosis from JNK3 inhibition. What could be the cause?
A2: While the JNK signaling pathway is involved in apoptosis, excessive cell death could indicate off-target effects.[9][10] this compound is a covalent inhibitor, which can increase the likelihood of off-target interactions, especially at higher concentrations or with prolonged exposure.[5][7][11]
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Determine the concentration and incubation time at which this compound induces the desired level of JNK inhibition without causing excessive cytotoxicity.
-
Assess Markers of Generalized Cellular Stress: Measure markers of cellular stress that are not directly downstream of JNK signaling, such as reactive oxygen species (ROS) production or markers of DNA damage.
-
Control for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not contributing to cytotoxicity.[4]
-
Consider the Cellular Context: The JNK pathway's role in cell survival versus apoptosis can be context-dependent.[9] In some cellular backgrounds, potent JNK inhibition might lead to a more pronounced pro-apoptotic effect.
Q3: How can I confirm that this compound is engaging its target in my live cells?
A3: Target engagement can be confirmed using several methods. A straightforward approach is to assess the phosphorylation status of a direct JNK substrate, like c-Jun.[2][4][7] For more direct evidence, a cellular thermal shift assay (CETSA) or a probe-based target engagement assay can be employed.[12]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| JNK1 | 4.67 | [2][4] |
| JNK2 | 18.7 | [2][4] |
| JNK3 | 0.98 - 21 | [1][2][3][4] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot for Phospho-c-Jun
This protocol is to determine the on-target activity of this compound by measuring the phosphorylation of c-Jun.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration. A positive control, such as anisomycin or UV irradiation, can be used to stimulate the JNK pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total c-Jun and a loading control (e.g., GAPDH or β-actin) to normalize the results.
Protocol 2: Kinase Selectivity Profiling (Conceptual Workflow)
This is a generalized workflow for assessing the selectivity of this compound against a panel of kinases. This is typically performed as a service by specialized companies.
-
Compound Submission: Provide this compound at a specified concentration.
-
Assay Format: The inhibitor is screened against a large panel of purified, active kinases. The activity of each kinase is measured in the presence and absence of the inhibitor.[8]
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration is determined. The results are often presented as a heatmap or a table, highlighting any kinases that are significantly inhibited besides the intended JNK targets.
Visualizations
Caption: Simplified JNK signaling cascade and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting suspected off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of JNK3 Inhibitor-8
Welcome to the technical support center for JNK3 inhibitor-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer detailed experimental protocols to enhance the in vivo efficacy of this potent and selective JNK3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1][2] It functions as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue (Cys154) within the ATP-binding site of JNK3.[3] This covalent modification leads to a prolonged and targeted inhibition of JNK3's kinase activity. JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system, heart, and testes.[4] Its signaling pathway is implicated in neuronal apoptosis, neuroinflammation, and cellular stress responses, making it a key therapeutic target for neurodegenerative diseases like Alzheimer's and ischemic stroke.[5][6]
Q2: What are the reported in vitro and in vivo activities of this compound?
This compound has demonstrated significant neuroprotective effects in various preclinical models. In vitro, it has shown high selectivity for JNK3 over other JNK isoforms and kinases.[1][2] In vivo, it has been shown to be orally bioavailable and capable of crossing the blood-brain barrier.[1][2] Studies have reported its efficacy in improving neurological function in rat models of ischemic stroke and enhancing cognitive function in mouse models of Alzheimer's disease.[7][8][9] It has also been shown to suppress tumor growth in models of triple-negative breast cancer.[3]
Q3: What are some potential challenges when working with this compound in vivo?
As with many small molecule inhibitors, researchers may encounter challenges related to:
-
Solubility and Formulation: Ensuring the inhibitor remains in solution for consistent delivery and bioavailability.
-
Off-Target Effects: While highly selective, the covalent nature of this compound necessitates careful evaluation of potential off-target binding.
-
Determining Optimal Dosing: Establishing a therapeutic window that maximizes efficacy while minimizing potential toxicity.
-
Measuring Target Engagement: Confirming that the inhibitor is reaching and binding to JNK3 in the target tissue.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or inconsistent efficacy in animal models | Inadequate drug exposure: This could be due to poor solubility, rapid metabolism, or inefficient absorption of the formulation. | - Prepare fresh formulations for each experiment. Consider using a formulation aid such as PEG300, Tween 80, and DMSO.[10] - Conduct pharmacokinetic (PK) studies to determine the inhibitor's half-life, peak plasma concentration (Cmax), and area under the curve (AUC) to optimize the dosing regimen.[1] |
| Suboptimal dosing regimen: The dose may be too low to achieve therapeutic concentrations in the target tissue, or the dosing frequency may be insufficient to maintain target inhibition. | - Perform a dose-response study to identify the optimal dose for the desired therapeutic effect. - Correlate the dosing regimen with pharmacodynamic (PD) markers (e.g., phosphorylation of c-Jun) in the target tissue to ensure sustained target engagement. | |
| Unexpected Phenotypes or Toxicity | Off-target effects: The inhibitor may be interacting with other kinases or cellular proteins, leading to unintended biological consequences.[11][12] | - Perform a kinome-wide selectivity screen to identify potential off-target interactions. - Use a lower dose of the inhibitor that still maintains on-target efficacy. - Include a structurally related but inactive control compound in your experiments to differentiate between target-specific and off-target effects. |
| Vehicle-related toxicity: The formulation vehicle itself may be causing adverse effects. | - Run a vehicle-only control group in all in vivo experiments. - If toxicity is observed, explore alternative, less toxic vehicle formulations. | |
| Difficulty Confirming Target Engagement In Vivo | Insufficient antibody quality for detecting target modulation: The antibodies used for Western blotting or immunohistochemistry (IHC) may not be specific or sensitive enough to detect changes in the phosphorylation of JNK3 substrates like c-Jun. | - Validate antibodies for specificity and sensitivity using positive and negative controls (e.g., cell lysates treated with a known JNK activator like anisomycin). - Consider using alternative methods to measure target engagement, such as chemoproteomics to directly identify covalent binding to JNK3.[13] |
| Timing of sample collection: The pharmacodynamic effect may be transient, and samples may be collected at a time point when the effect is no longer detectable. | - Conduct a time-course experiment to determine the optimal time point for observing maximal inhibition of the JNK3 pathway after dosing. |
Quantitative Data Summary
| Parameter | JNK1 | JNK2 | JNK3 | Reference |
| IC50 (nM) | >10000 | 2203 | 21 | [1][2] |
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Sprague-Dawley Rats (Pharmacokinetics) | 3 mg/kg (oral) | Cmax: 423.17 ng/mL, Tmax: 0.39 h, T1/2: 0.97 h | [1] |
| APP/PS1 Mouse Model (Alzheimer's Disease) | 30, 60 mg/kg (oral, daily for 4 weeks) | Improved memory and cognitive function. | [1] |
| Rat Model of Ischemic Stroke (tMCAO) | Intraperitoneal injection 2 hours post-MCAO | Improved neurological function scores and sensorimotor recovery. Reduced neuroinflammation. | [7][8][9] |
| Triple-Negative Breast Cancer Xenograft | Not specified | Suppressed tumor growth. | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Rat Model of Ischemic Stroke
This protocol is adapted from studies demonstrating the neuroprotective effects of JNK-IN-8 in a transient middle cerebral artery occlusion (tMCAO) model.[7][8][9]
1. Animal Model:
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
Induce transient focal cerebral ischemia by tMCAO for a duration of 90-120 minutes, followed by reperfusion.
2. This compound Formulation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
For intraperitoneal (i.p.) injection, dilute the stock solution in a vehicle such as saline containing a small percentage of a solubilizing agent like Tween 80 or PEG300. A final DMSO concentration of <5% is recommended.
-
Administer this compound or vehicle control via i.p. injection at a dose of 10-20 mg/kg, typically 2 hours after the onset of reperfusion.
3. Assessment of Neurological Deficits:
-
Evaluate neurological function at 1, 3, 7, and 14 days post-tMCAO using a standardized neurological scoring system, such as the modified Neurological Severity Score (mNSS).
-
Perform behavioral tests like the foot-fault test to assess sensorimotor coordination.
4. Pharmacodynamic Analysis:
-
At selected time points post-treatment, euthanize a subset of animals and harvest brain tissue from the ischemic hemisphere.
-
Prepare tissue lysates and perform Western blot analysis to assess the levels of phosphorylated c-Jun (a direct substrate of JNK) to confirm target engagement. Use an antibody specific for phospho-c-Jun (Ser63/73).
-
Analyze the expression of inflammatory markers such as IL-1β, IL-6, and TNF-α by ELISA or qPCR to evaluate the anti-inflammatory effects of the inhibitor.
5. Histological Analysis:
-
At the end of the study, perfuse the animals with paraformaldehyde and prepare brain sections.
-
Perform staining (e.g., TTC staining) to measure infarct volume.
-
Use immunohistochemistry to assess microglial activation (e.g., Iba1 staining) and neuronal survival.
Protocol 2: Assessment of Target Engagement in Brain Tissue
1. Sample Preparation:
-
Rapidly dissect the brain region of interest (e.g., hippocampus or cortex) on ice.
-
Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
2. Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
After electrophoresis, transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63/73) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phospho-c-Jun signal to total c-Jun or a loading control like β-actin or GAPDH.
Visualizations
JNK3 Signaling Pathway
Caption: Simplified JNK3 signaling cascade leading to apoptosis and neuroinflammation.
Experimental Workflow for In Vivo Efficacy
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JNK‐IN‐8, a c‐Jun N‐terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JNK-IN-8, a c-Jun N-terminal kinase inhibitor, improves functional recovery through suppressing neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. JNK3 inhibitor-6_TargetMol [targetmol.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. genesandcancer.com [genesandcancer.com]
JNK3 inhibitor-8 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with JNK3 inhibitor-8. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability, proper handling, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the powdered form should be kept at -20°C, where it can remain stable for up to three years. Once dissolved in a solvent, the stock solution should be stored at -80°C and is stable for up to one year.[1]
Q2: What is the recommended solvent for dissolving this compound?
Q3: What are the known IC50 values for this compound?
A3: this compound is a potent and selective inhibitor of JNK3. The IC50 values are as follows:
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound is orally active and has been shown to cross the blood-brain barrier, demonstrating significant neuroprotective effects in mouse models.[4][5]
Q5: Are there other similar JNK inhibitors I should be aware of?
A5: Yes, a commonly referenced compound is JNK-IN-8 (also known as JNK Inhibitor XVI). It is an irreversible inhibitor of JNK1, JNK2, and JNK3.[2][3] It is important to distinguish between this compound and JNK-IN-8 as their properties and mechanisms of action differ.
Stability and Storage Data
Table 1: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
This table summarizes the recommended storage conditions to ensure the long-term stability of this compound.
Table 2: Storage Conditions and Stability of the related compound JNK-IN-8
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[2] |
| In Solvent | -80°C | 1 year[2] |
| In Solvent | -20°C | 1 month[2] |
This table summarizes the recommended storage conditions to ensure the long-term stability of JNK-IN-8.
Solubility Data
Table 3: Solubility of the related compound JNK-IN-8
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (197.0 mM)[2][3] | Use fresh, moisture-free DMSO.[2] |
| Water | Insoluble[2][3] | |
| Ethanol | Insoluble[2][3] |
This table provides solubility information for JNK-IN-8, which can be a useful reference for handling this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of powdered this compound to room temperature before opening.
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Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Cell Viability Assay with this compound
This protocol is based on studies investigating the neuroprotective effects of this compound against amyloid-β-induced toxicity in primary rat cortex neuron cells.[5]
-
Cell Seeding: Plate primary rat cortex neuron cells at the desired density in a suitable multi-well plate and allow them to adhere overnight.
-
Treatment:
-
Incubation: Incubate the cells for 24 to 48 hours.[5]
-
Assessment of Cell Viability: Determine cell viability using a standard method such as an MTT or resazurin-based assay.
Protocol 3: Western Blot Analysis for JNK Pathway Inhibition
This protocol is based on the analysis of downstream targets of the JNK signaling pathway.
-
Cell Lysis:
-
After treatment as described in Protocol 2, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of JNK pathway proteins (e.g., p-c-jun (S63), p-c-jun (S73), PARP, and p-Tau).[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for handling and preparing this compound.
References
How to prevent JNK3 inhibitor-8 precipitation in media
Welcome to the technical support center for JNK3 inhibitor-8. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing precipitation of the inhibitor in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.
Common Causes of Precipitation
-
Low Aqueous Solubility: this compound is inherently poorly soluble in water.[1]
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"Salting Out" Effect: When a concentrated DMSO stock solution is rapidly diluted into an aqueous medium, the inhibitor can crash out of solution.
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High Final Concentration: The desired final concentration of the inhibitor in the media may exceed its solubility limit.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with the inhibitor and reduce its solubility.
Step-by-Step Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
The following table summarizes key quantitative data for working with this compound.
| Parameter | Value | Source(s) |
| Solubility in DMSO | Up to 100 mg/mL (197.0 mM) | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% | [2] |
| IC50 for JNK3 | 1 nM | [1][3] |
| IC50 for JNK1 | 4.7 nM | [1][3] |
| IC50 for JNK2 | 18.7 nM | [1][3] |
Experimental Protocol: Solubility Test in Cell Culture Media
This protocol helps determine the maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Ensure the inhibitor is fully dissolved.
-
Make serial dilutions of the DMSO stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, 0.2 mM, 0.1 mM).
-
Add a small, fixed volume of each DMSO dilution to a corresponding tube containing your cell culture medium. The final DMSO concentration should not exceed 0.1%. For example, add 1 µL of each DMSO stock to 1 mL of media.
-
Include a vehicle control containing only DMSO (at the same final concentration) in the cell culture medium.
-
Vortex each tube immediately and thoroughly after adding the DMSO stock.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that mimics your experiment (e.g., 24 hours).
-
Visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for crystalline structures.
-
The highest concentration that remains clear is the maximum soluble concentration of this compound in your specific media under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, up to 100 mg/mL.[1] The inhibitor is insoluble in water and ethanol.[1] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Q2: My this compound precipitates when I add it to my cell culture media. What should I do?
A2: This is a common issue due to the low aqueous solubility of the inhibitor. Here are some steps to prevent precipitation:
-
Make serial dilutions in DMSO first: Do not dilute your high-concentration DMSO stock directly into the aqueous media. Instead, perform serial dilutions in DMSO to get closer to your final desired concentration before the final dilution into the media.
-
Keep the final DMSO concentration low: Most cell lines can tolerate up to 0.1% DMSO without significant toxicity.[2] A lower final DMSO concentration also reduces the chances of the inhibitor precipitating.
-
Add the inhibitor to the media slowly while vortexing: This can help to disperse the inhibitor more evenly and prevent localized high concentrations that can lead to precipitation.
-
Warm the media: Pre-warming the cell culture media to 37°C may slightly improve the solubility of the inhibitor.
Q3: Can I use a different solvent if I cannot use DMSO?
A3: this compound is reported to be insoluble in water and ethanol.[1] If DMSO cannot be used, an alternative formulation strategy may be required. One published protocol for in vivo use involves a mixture of PEG300, Tween80, and ddH2O.[1] However, the compatibility of this formulation with your specific cell line would need to be tested.
Q4: What is the mechanism of action of this compound?
A4: this compound is an irreversible inhibitor of c-Jun N-terminal kinases (JNKs).[1][4] It forms a covalent bond with a conserved cysteine residue in the ATP-binding site of JNK1, JNK2, and JNK3.[4][5] This prevents the phosphorylation of JNK substrates, such as c-Jun.[6]
JNK Signaling Pathway
The following diagram illustrates the JNK signaling pathway and the point of inhibition by this compound.
Caption: JNK signaling pathway and inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
Addressing potential cytotoxicity of JNK3 inhibitor-8 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNK3 inhibitor-8. The information below addresses potential issues, particularly concerning cytotoxicity at high concentrations, and offers detailed experimental protocols to help ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line when using this compound at high concentrations. Is this expected?
A1: While this compound is designed to be a selective inhibitor of JNK3, high concentrations can potentially lead to off-target effects or compound-specific toxicity, manifesting as cytotoxicity.[1] this compound is an irreversible inhibitor that covalently binds to its target.[2] At elevated concentrations, the inhibitor may interact with other kinases or cellular components, leading to unintended biological consequences and cell death. It is also possible that the observed cytotoxicity is related to the specific biology of your cell model, where JNK signaling is critical for survival. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q2: What are the potential off-target effects of this compound that could contribute to cytotoxicity?
A2: this compound is highly selective for JNK3 over JNK1 and JNK2.[3][4][5] However, like many kinase inhibitors, at high concentrations, the selectivity can decrease.[6] Potential off-target effects could include the inhibition of other kinases with structurally similar ATP-binding pockets. Such off-target inhibition can disrupt essential signaling pathways, leading to apoptosis or necrosis. Additionally, non-specific interactions with other cellular proteins or accumulation of the compound within the cell could also contribute to toxicity. It is crucial to distinguish between on-target (JNK3-mediated) and off-target cytotoxicity.
Q3: How can we determine if the observed cytotoxicity is an on-target or off-target effect of this compound?
A3: To differentiate between on-target and off-target cytotoxicity, you can perform several experiments:
-
Structure-Activity Relationship (SAR) Studies: If available, use a structurally related but inactive analog of this compound as a negative control. If the inactive analog does not produce cytotoxicity at the same concentrations, the observed effect is more likely to be on-target.
-
Rescue Experiments: If possible, overexpress a constitutively active form of a downstream effector of JNK3 in your cells. If this rescues the cytotoxic phenotype, it suggests the effect is on-target.
-
Knockout/Knockdown Models: Use a JNK3 knockout or knockdown cell line. If this compound still induces cytotoxicity in the absence of its primary target, the effect is likely off-target.
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Pan-Caspase Inhibitor: Treat cells with a pan-caspase inhibitor (like Z-VAD-FMK) along with this compound. If this prevents cell death, it indicates that the cytotoxicity is mediated by apoptosis, which could be either on- or off-target. Further investigation into the apoptotic pathway would be needed.
Q4: What is the recommended solvent for this compound, and could the solvent be contributing to the cytotoxicity?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[2] While DMSO is widely used as a solvent for in vitro experiments, it can be toxic to cells at higher concentrations, generally above 0.1% to 0.5% (v/v) depending on the cell line.[2] It is essential to have a vehicle control in your experiments (cells treated with the same concentration of DMSO used to deliver the inhibitor) to assess the cytotoxicity of the solvent itself. If you are using high concentrations of the inhibitor, ensure that the final DMSO concentration in your cell culture medium remains in the non-toxic range.
Troubleshooting Guides
Issue: High background signal in cytotoxicity assays.
Possible Cause 1: Sub-optimal cell seeding density.
-
Recommendation: Titrate the cell seeding density to find the optimal number of cells per well that gives a robust signal without being overly confluent at the end of the experiment. Overly dense cultures can lead to increased spontaneous cell death.[7]
Possible Cause 2: Contamination of cell culture.
-
Recommendation: Regularly check your cell cultures for any signs of bacterial, fungal, or mycoplasma contamination. Contaminants can cause cell stress and death, leading to high background cytotoxicity.
Possible Cause 3: Issues with the assay reagent or protocol.
-
Recommendation: Ensure that the assay reagents are properly stored and not expired. For LDH assays, note that some culture media components can interfere with the assay.[7] It may be necessary to use a serum-free medium during the final incubation step.[8]
Issue: Inconsistent results between experiments.
Possible Cause 1: Variation in inhibitor preparation.
-
Recommendation: Prepare a fresh stock solution of this compound for each experiment, or if using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.[2] Always vortex the stock solution before diluting it in the culture medium.
Possible Cause 2: Inconsistent cell health or passage number.
-
Recommendation: Use cells from a consistent passage number range for all experiments, as cell characteristics can change over time in culture. Ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment.
Possible Cause 3: Edge effects in multi-well plates.
-
Recommendation: Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration and cytotoxicity. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[9]
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Fold Increase in Caspase-3 Activity |
| 0 (Vehicle) | 100% | 5% | 1.0 |
| 1 | 98% | 7% | 1.2 |
| 5 | 95% | 10% | 1.5 |
| 10 | 85% | 20% | 2.5 |
| 25 | 60% | 45% | 5.0 |
| 50 | 30% | 75% | 9.0 |
| 100 | 10% | 95% | 15.0 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][10]
-
Formazan Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
The LDH assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[12][13][14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the experiment.
-
Supernatant Collection: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background from the vehicle control.
Protocol 3: Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[15][16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Lyse the cells by adding a lysis buffer and incubating on ice.
-
Caspase-3 Reaction: Transfer the cell lysates to a new plate. Add the caspase-3 substrate (e.g., DEVD-pNA for a colorimetric assay or DEVD-AMC for a fluorometric assay) to each well.[15][16]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15]
-
Signal Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader.[15]
-
Data Analysis: Calculate the fold increase in caspase-3 activity in treated samples compared to the vehicle control.
Mandatory Visualizations
Caption: The JNK signaling cascade and the point of intervention for this compound.
Caption: Workflow for assessing the cytotoxicity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. praxilabs.com [praxilabs.com]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. mpbio.com [mpbio.com]
Technical Support Center: Overcoming Poor Bioavailability of JNK3 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of c-Jun N-terminal kinase 3 (JNK3) inhibitors in animal models.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with JNK3 inhibitors.
1. Issue: Low Plasma Exposure (Cmax and/or AUC) After Oral Dosing
-
Question: My JNK3 inhibitor shows potent in vitro activity, but the plasma concentrations in mice are extremely low or undetectable after oral administration. What are the potential causes and how can I troubleshoot this?
-
Answer: Low oral bioavailability is a frequent challenge for many kinase inhibitors, including those targeting JNK3. Several factors can contribute to this issue. Here’s a step-by-step guide to investigate and address the problem:
-
A. Assess Physicochemical Properties:
-
Poor Aqueous Solubility: Many kinase inhibitors are highly lipophilic and have low aqueous solubility, which is a primary reason for poor absorption.[1][2]
-
Recommendation: Determine the kinetic and thermodynamic solubility of your compound in relevant buffers (e.g., pH 2.0, 6.5) to simulate gastric and intestinal conditions.
-
-
Chemical Instability: The compound may be degrading in the acidic environment of the stomach or in the presence of gut enzymes.
-
Recommendation: Evaluate the stability of your inhibitor in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
-
-
-
B. Investigate Biological Barriers:
-
High First-Pass Metabolism: The inhibitor may be rapidly metabolized in the gut wall or liver before reaching systemic circulation. Cytochrome P450 enzymes (CYPs), particularly CYP3A4, are major contributors to the metabolism of many kinase inhibitors.[3]
-
Recommendation: Conduct an in vitro metabolic stability assay using liver microsomes (mouse and human) to determine the intrinsic clearance of your compound.
-
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively pump the drug back into the intestinal lumen, limiting its absorption.[4]
-
Recommendation: Perform a Caco-2 permeability assay. A high efflux ratio (Papp B>A / Papp A>B) suggests that the compound is a substrate for efflux transporters.
-
-
-
C. Formulation Strategies:
-
Simple Formulations: For initial in vivo screens, ensure the compound is adequately solubilized in the dosing vehicle. Common vehicles include solutions with co-solvents (e.g., PEG400, DMSO, Solutol HS 15) or suspensions in agents like carboxymethylcellulose (CMC).
-
Advanced Formulations: If poor solubility is the main issue, consider more advanced formulation strategies:
-
Particle Size Reduction: Micronization or nanonization increases the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve dissolution and create a supersaturated state.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[1] The use of lipophilic salts can also facilitate loading into these formulations.[4]
-
-
-
2. Issue: Poor Brain Penetration
-
Question: My JNK3 inhibitor has good plasma exposure after intravenous (IV) or oral dosing, but the concentration in the brain is very low. How can I improve its central nervous system (CNS) penetration?
-
Answer: Achieving sufficient brain exposure is critical for JNK3 inhibitors targeting neurodegenerative diseases. The blood-brain barrier (BBB) presents a significant hurdle.[5] Here are strategies to troubleshoot and enhance CNS penetration:
-
A. Evaluate Compound Properties for CNS Penetration:
-
Physicochemical Properties: Ideal CNS drugs typically have a lower molecular weight (<400 Da), a lower polar surface area (PSA < 90 Ų), and a limited number of rotatable bonds.[6]
-
Efflux Liability: The inhibitor may be a substrate for efflux transporters highly expressed at the BBB, such as P-gp.[5] This is a common reason for poor brain penetration even with good systemic exposure.
-
Recommendation: Assess the efflux ratio in an in vitro BBB model (e.g., MDCK-MDR1 cells). A high efflux ratio is indicative of active efflux at the BBB.
-
-
-
B. Strategies for Improving Brain Penetration:
-
Structural Modification: Medicinal chemistry efforts can focus on reducing PSA, decreasing the number of hydrogen bond donors, and increasing lipophilicity (within an optimal range) to enhance passive diffusion across the BBB.[6][7]
-
Inhibition of Efflux Transporters: Co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporine A) in preclinical studies can confirm if efflux is the primary barrier. However, this is generally not a viable long-term clinical strategy due to potential drug-drug interactions.[5]
-
Prodrug Approach: A lipophilic prodrug can be designed to mask polar functional groups, enhancing BBB penetration. Once in the brain, the prodrug is cleaved by brain-specific enzymes to release the active inhibitor.
-
Nanocarrier-Based Delivery: Encapsulating the JNK3 inhibitor in nanoparticles (e.g., polymeric nanoparticles, liposomes) can facilitate its transport across the BBB.[8][9][10][11] Surface modification of these nanoparticles with ligands that target receptors on brain endothelial cells (e.g., transferrin receptor) can further enhance uptake.[12]
-
-
II. Frequently Asked Questions (FAQs)
1. General Bioavailability
-
Q1: What is considered "poor" oral bioavailability for a JNK3 inhibitor in early discovery?
-
Q2: How can I quickly assess the potential for poor bioavailability in vitro?
-
A2: A combination of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays can provide an early indication. Key assays include:
-
Aqueous solubility assays at different pH values.
-
Caco-2 permeability assays to assess intestinal permeability and efflux.
-
Liver microsome stability assays to predict metabolic clearance.
-
-
-
Q3: Are there any specific structural motifs in JNK3 inhibitors known to be associated with poor bioavailability?
-
A3: While specific motifs are highly dependent on the overall scaffold, properties such as high lipophilicity, the presence of multiple hydrogen bond donors, and high polar surface area can contribute to poor solubility and permeability, leading to low bioavailability. For some aminopyrazole JNK3 inhibitors, poor oral bioavailability has been a noted challenge.[14]
-
2. Formulation and Delivery
-
Q4: What are the first-line formulation strategies to try for a poorly soluble JNK3 inhibitor for in vivo studies?
-
A4: For initial animal studies, simple solution or suspension formulations are often sufficient. A common approach is to first attempt to dissolve the compound in a vehicle containing co-solvents like PEG400, Tween 80, or Solutol HS 15. If the compound is not soluble enough for the required dose, a suspension using a vehicle like 0.5% carboxymethylcellulose (CMC) can be used.
-
-
Q5: When should I consider using a prodrug strategy?
-
A5: A prodrug approach is beneficial when the parent drug has a clear liability that can be addressed by masking a specific functional group.[15][16] For example, if a JNK3 inhibitor has poor permeability due to high polarity from a hydroxyl or carboxylic acid group, converting this group to a more lipophilic ester or another cleavable moiety can improve absorption.[17][18][19]
-
-
Q6: What are the advantages of using nanoparticles for delivering JNK3 inhibitors to the brain?
-
A6: Nanoparticles offer several advantages for CNS drug delivery:
-
They can protect the encapsulated drug from degradation in the systemic circulation.[12]
-
They can be engineered to cross the BBB through various mechanisms, including receptor-mediated transcytosis.[8]
-
They can provide sustained release of the drug in the brain, potentially reducing dosing frequency.
-
Surface functionalization can improve targeting to specific brain regions or cell types.[12]
-
-
III. Quantitative Data
Table 1: In Vivo Pharmacokinetic Parameters of Selected Aminopyrazole JNK3 Inhibitors in Mice
| Compound | Dose (mg/kg) | Route | Cmax (µM) | AUC (µM·h) | T1/2 (h) | Oral Bioavailability (F%) | Reference |
| 22i | 10 | IV | 2.4 | 1.8 | 0.8 | N/A | [20] |
| 30 | PO | 0.03 | 0.1 | 1.5 | 1 | [20] | |
| 26k | 10 | IV | 1.8 | 1.5 | 1.0 | N/A | [20] |
| 30 | PO | 0.02 | 0.05 | 1.3 | 1 | [20] | |
| 26n | 10 | IV | 2.1 | 1.6 | 0.9 | N/A | [20] |
| 30 | PO | 0.02 | 0.06 | 1.4 | 1 | [20] |
N/A: Not Applicable, Cmax: Maximum plasma concentration, AUC: Area under the plasma concentration-time curve, T1/2: Half-life, IV: Intravenous, PO: Oral.
IV. Experimental Protocols
1. In Vivo Pharmacokinetic Study in Mice (Oral Dosing)
-
Objective: To determine the pharmacokinetic profile of a JNK3 inhibitor after a single oral dose.
-
Methodology:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the JNK3 inhibitor in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% water) at the desired concentration.
-
Dosing: Administer the formulation orally via gavage at a specific dose (e.g., 30 mg/kg).[21] A typical dosing volume is 10 mL/kg.[22]
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) via the submandibular or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the JNK3 inhibitor in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, etc.) using non-compartmental analysis software. Oral bioavailability (F%) can be calculated by comparing the dose-normalized AUC from the oral study to that from a separate intravenous (IV) study.
-
2. In Vitro Blood-Brain Barrier (BBB) Permeability Assay
-
Objective: To assess the potential of a JNK3 inhibitor to cross the BBB and to determine if it is a substrate for efflux transporters like P-gp.
-
Methodology:
-
Cell Model: Use a well-established in vitro BBB model, such as Caco-2 cells or Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1).
-
Cell Culture: Culture the cells on semi-permeable Transwell inserts until a confluent monolayer with well-formed tight junctions is established. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (Bidirectional Transport):
-
Apical to Basolateral (A>B) Transport: Add the JNK3 inhibitor to the apical (upper) chamber of the Transwell insert. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B>A) Transport: Add the JNK3 inhibitor to the basolateral chamber and sample from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the inhibitor in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value for both A>B and B>A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
-
-
Calculation of Efflux Ratio (ER):
-
ER = Papp (B>A) / Papp (A>B)
-
An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
-
V. Visualizations
Caption: Simplified JNK signaling pathway leading to cellular responses.
Caption: Workflow for an in vivo pharmacokinetic study in animal models.
Caption: Troubleshooting logic for low oral bioavailability of JNK3 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.monash.edu [research.monash.edu]
- 3. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 8. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 9. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2020210805A1 - Nanoparticles for drug delivery to brain - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. paulogentil.com [paulogentil.com]
- 15. Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists | Bentham Science [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 19. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 22. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of JNK3 Inhibitor-8 and SP600125 in Neuroprotection Assays
This guide provides an objective comparison of two prominent c-Jun N-terminal kinase (JNK) inhibitors, JNK3 inhibitor-8 and SP600125, focusing on their performance in neuroprotection assays. The information is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies for neurodegenerative diseases.
Overview
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of neuronal apoptosis and is implicated in the pathogenesis of various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3][4][5] JNKs, particularly the brain-specific isoform JNK3, are activated by cellular stress and can promote cell death through both nuclear and mitochondrial pathways.[2][3][6][7] Consequently, inhibition of the JNK pathway, especially JNK3, has emerged as a promising therapeutic strategy for neuroprotection.[3][5][8][9]
This guide compares two widely studied JNK inhibitors:
-
SP600125: A first-generation, reversible, and ATP-competitive pan-JNK inhibitor.[8][10][11][12][13]
-
This compound: A potent and selective, irreversible covalent inhibitor of JNK3.[14][15][16]
Quantitative Data Comparison
The following tables summarize the key quantitative differences between this compound and SP600125 based on available experimental data.
Table 1: Inhibitory Activity (IC50)
| Compound | JNK1 (IC50) | JNK2 (IC50) | JNK3 (IC50) | Mechanism of Action |
| This compound | >10,000 nM[15] | 2,203 nM[15] | 21 nM[15] | Irreversible (Covalent)[16] |
| SP600125 | 40 nM[10][17] | 40 nM[10][17] | 90 nM[10][17] | Reversible (ATP-Competitive)[10][12] |
Table 2: Performance in Neuroprotection Assays
| Compound | Assay Type | Model | Key Findings |
| This compound | Cell Viability Assay | Primary rat cortex neurons + Amyloid-β1-42 | Increased cell viability at 10 and 20 µM concentrations.[15] |
| Western Blot | Primary rat cortex neurons + Amyloid-β1-42 | Decreased expression of pro-apoptotic markers p-c-jun, PARP, and p-Tau.[15] | |
| Behavioral Assay (Y-maze) | APP/PS1 mouse model of Alzheimer's Disease | Improved memory and cognitive function with 3 mg/kg oral administration.[15] | |
| SP600125 | Apoptosis Assay | Cerebellar granule neurons (potassium/serum withdrawal) | Inhibited multiple pro-apoptotic pathways.[18] |
| Histological Analysis | Rat model of global cerebral ischemia/reperfusion | Potently decreased neuronal apoptosis in the hippocampal CA1 subregion.[4][19] | |
| Infarct Volume Measurement | Rat model of transient middle cerebral artery occlusion (tMCAO) | Significantly reduced infarct volume.[20] | |
| Direct Comparison | Primary rat cortical neurons + Amyloid-β | Showed significantly less neuroprotective activity compared to a novel selective JNK3 inhibitor.[21] |
Signaling Pathways and Experimental Workflows
JNK Signaling in Neuronal Apoptosis
The JNK pathway is a multi-tiered kinase cascade. Stress stimuli activate MAPK kinase kinases (MKKKs), which in turn phosphorylate and activate MAPK kinases (MKK4 and MKK7).[6] These MKKs then phosphorylate and activate JNKs. Activated JNK can translocate to the nucleus to phosphorylate transcription factors like c-Jun, leading to the expression of pro-apoptotic genes.[2][7] Concurrently, JNK can act in the cytoplasm and on the mitochondria to directly phosphorylate members of the Bcl-2 family, promoting the intrinsic apoptosis pathway.[1][6][7]
General Experimental Workflow for Neuroprotection Assays
Evaluating the neuroprotective potential of a compound typically follows a multi-stage process, beginning with in vitro screening to establish efficacy and mechanism, followed by in vivo validation in animal models of neurological disease.
Experimental Protocols
In Vitro Neuroprotection Assay (Amyloid-β Model)
This protocol is adapted from methodologies used to assess neuroprotection against amyloid-beta (Aβ)-induced toxicity.[15][21]
Objective: To determine the ability of a JNK inhibitor to protect primary neurons from Aβ-induced cell death.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are harvested from embryonic day 18 (E18) rat pups and cultured in neurobasal media supplemented with B27.
-
Compound Pre-treatment: On day 5-6 in vitro, neurons are pre-treated with various concentrations of the JNK inhibitor (e.g., 10, 20 µM this compound) or vehicle control for 90 minutes to 2 hours.
-
Induction of Neurotoxicity: Aggregated Aβ1-42 peptide (10 µM) is added to the culture medium to induce neuronal apoptosis.
-
Incubation: Cells are incubated for 24 to 48 hours.
-
Cell Viability Measurement (MTT Assay):
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability.
-
-
Western Blot Analysis:
-
For mechanistic studies, cells are lysed after treatment, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key pathway proteins (e.g., phospho-JNK, phospho-c-Jun, cleaved PARP, cleaved Caspase-3).
-
Following incubation with secondary antibodies, protein bands are visualized and quantified.
-
In Vivo Neuroprotection Assay (Transient Cerebral Ischemia Model)
This protocol is based on the transient middle cerebral artery occlusion (tMCAO) model, a common method for simulating ischemic stroke in rodents.[19][20][22]
Objective: To evaluate the neuroprotective efficacy of a JNK inhibitor in reducing brain damage and improving functional outcomes following an ischemic insult.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are used.
-
tMCAO Surgery:
-
Animals are anesthetized.
-
The right common carotid artery, external carotid artery, and internal carotid artery are exposed.
-
A nylon monofilament suture with a rounded tip is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
After a period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow for reperfusion.
-
-
Compound Administration: The JNK inhibitor (e.g., SP600125 at 1 mg/kg) or vehicle is administered, typically via intravenous or intraperitoneal injection, either before or shortly after the ischemic event.[19][20]
-
Neurological Deficit Scoring: Functional outcomes are assessed at 24 hours and subsequent time points using a standardized neurological deficit scoring system (e.g., a 28-point composite score).[22]
-
Infarct Volume Measurement:
-
At the study endpoint (e.g., 48 hours or later), animals are euthanized, and brains are harvested.
-
Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted (damaged) area unstained (white).
-
The infarct volume is calculated using image analysis software and is often expressed as a percentage of the total hemispheric volume.
-
Conclusion
Both this compound and SP600125 have demonstrated neuroprotective effects in various preclinical models. The key distinctions lie in their selectivity and mechanism of action.
-
SP600125 , as a pan-JNK inhibitor, targets all three JNK isoforms. While effective in reducing neuronal death in models of acute injury like stroke, its broader selectivity profile may lead to off-target effects, and some studies indicate it inhibits other kinases.[4][11][13][19] Its reversible, ATP-competitive nature is a well-understood mechanism.
-
This compound offers high selectivity for the brain-predominant JNK3 isoform over JNK1 and JNK2.[15] This specificity is advantageous for chronic neurodegenerative conditions like Alzheimer's disease, where sustained and targeted inhibition is desirable to minimize side effects.[16] Its irreversible covalent mechanism provides potent and durable target engagement.
For researchers, the choice between these inhibitors depends on the specific research question. SP600125 remains a useful tool for studying the general role of JNK signaling in neurodegeneration. However, for developing targeted therapeutics, particularly for chronic diseases, the superior selectivity of compounds like this compound represents a more promising approach.
References
- 1. Characterization of the c-Jun N-Terminal Kinase-BimEL Signaling Pathway in Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. JNK Pathway in CNS Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neuroprotective action of SP600125, a new inhibitor of JNK, on transient brain ischemia/reperfusion-induced neuronal death in rat hippocampal CA1 via nuclear and non-nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Potential JNK3 Inhibitors: A Combined Approach Using Molecular Docking and Deep Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genesandcancer.com [genesandcancer.com]
- 8. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. angiotensin-1-2-1-7-amide.com [angiotensin-1-2-1-7-amide.com]
- 11. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Neuroprotection by c-Jun NH2-terminal kinase inhibitor SP600125 against potassium deprivation-induced apoptosis involves the Akt pathway and inhibition of cell cycle reentry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotection against ischemic brain injury by SP600125 via suppressing the extrinsic and intrinsic pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combined antiapoptotic and antioxidant approach to acute neuroprotection for stroke in hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JNK3 Inhibitor-8 and Other JNK Inhibitors for Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of JNK3 inhibitor-8 against other prominent c-Jun N-terminal kinase (JNK) inhibitors. The following sections present quantitative data, detailed experimental methodologies, and a visual representation of the JNK signaling pathway to aid in the informed selection of research tools.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) group.[1] Activated by various stress stimuli, JNKs are involved in a multitude of cellular processes, including inflammation, apoptosis, and neurodegeneration.[2] The three main JNK isoforms—JNK1, JNK2, and JNK3—share a high degree of sequence homology, making the development of isoform-selective inhibitors a significant challenge.[3] JNK3 is primarily expressed in the nervous system, heart, and testes, and its inhibition is a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's.[4][5] This guide focuses on comparing the selectivity of this compound, a potent and selective JNK3 inhibitor, with other commonly used JNK inhibitors.[6][7]
Quantitative Comparison of Inhibitor Selectivity
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to misleading experimental results and potential toxicity. The following table summarizes the in vitro potency and selectivity of this compound and other well-characterized JNK inhibitors against the three JNK isoforms. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, with lower values indicating higher potency.
| Inhibitor | JNK1 | JNK2 | JNK3 | Other Notable Kinase Interactions | Mechanism of Action |
| This compound | >10000 nM (IC50)[6][8] | 2203 nM (IC50)[6][8] | 21 nM (IC50)[6][8] | Highly selective for JNK3[6] | Covalent, Irreversible[9] |
| SP600125 | 40 nM (IC50)[10] | 40 nM (IC50)[10] | 90 nM (IC50)[10] | Inhibits other kinases like Aurora kinase A, FLT3, and TRKA with similar potency.[6] | ATP-competitive, Reversible[11] |
| AS601245 | 150 nM (IC50)[12][13] | 220 nM (IC50)[12][13] | 70 nM (IC50)[12][13] | 10- to 20-fold selectivity over c-src and CDK2.[12] | ATP-competitive[12][13] |
| JNK-IN-8 | 4.7 nM (IC50)[14] | 18.7 nM (IC50)[14] | 1 nM (IC50)[14] | >10-fold selectivity against MNK2 and Fms.[14] | Covalent, Irreversible[14] |
| JNK Inhibitor VIII | 2 nM (Ki)[15][16] | 4 nM (Ki)[15][16] | 52 nM (Ki)[15][16] | >1000-fold selective for JNK1/2 over other MAP kinases like ERK2 and p38α.[16] | Not specified |
Table 1: Comparison of the in vitro selectivity of various JNK inhibitors. IC50 and Ki values are presented in nanomolar (nM) concentrations.
Experimental Protocols
The determination of inhibitor selectivity is reliant on robust and well-defined experimental procedures. Below are representative protocols for in vitro kinase inhibition assays commonly used to assess the potency of JNK inhibitors.
General In Vitro Kinase Inhibition Assay Protocol (Radiometric)
This protocol outlines a common method for determining the IC50 values of JNK inhibitors.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
Substrate (e.g., GST-c-Jun)
-
ATP (including radiolabeled [γ-³³P]ATP or [γ-³²P]ATP)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test inhibitors at various concentrations
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the specific JNK isoform, the substrate (e.g., GST-c-Jun), and the kinase reaction buffer.
-
Add the test inhibitor at a range of concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the ATP mixture (containing both unlabeled and radiolabeled ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for JNK Inhibition (Western Blot)
This protocol assesses the ability of an inhibitor to block JNK signaling within a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa or A375 cells)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., anisomycin or UV radiation)
-
Test inhibitors at various concentrations
-
Lysis buffer
-
Primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the JNK inhibitor for a specified time.
-
Stimulate the cells with a JNK pathway activator to induce c-Jun phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total c-Jun to normalize for protein loading.
-
Quantify the band intensities to determine the extent of c-Jun phosphorylation inhibition at different inhibitor concentrations.
JNK Signaling Pathway
The following diagram illustrates the core components of the JNK signaling cascade. Environmental stresses and cytokines activate a cascade of kinases, starting with MAP Kinase Kinase Kinases (MAP3Ks), which then phosphorylate and activate MAP Kinase Kinases (MKK4 and MKK7). These, in turn, dually phosphorylate and activate JNKs on threonine and tyrosine residues. Activated JNKs then translocate to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in various cellular responses.
Caption: A simplified diagram of the JNK signaling pathway.
Conclusion
The data presented in this guide highlights the superior selectivity of This compound for JNK3 over other JNK isoforms and kinases when compared to broader-spectrum inhibitors like SP600125 and AS601245. While JNK-IN-8 shows high potency for all JNK isoforms, this compound offers a more targeted approach for studies focused specifically on the role of JNK3. The choice of inhibitor will ultimately depend on the specific research question and the desired level of isoform selectivity. Researchers should carefully consider the selectivity profiles and experimental context when interpreting results obtained with any JNK inhibitor.
References
- 1. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. The bottleneck of JNK signaling: molecular and functional characteristics of MKK4 and MKK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
Cross-reactivity profiling of JNK3 inhibitor-8 against other kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JNK3 inhibitor-8 (CAS 3034676-53-1), focusing on its cross-reactivity profile against other kinases. The objective is to offer a clear, data-driven comparison to aid in the evaluation of this compound for research and development purposes. While comprehensive kinome-wide screening data for this compound is not publicly available, this guide summarizes the known selectivity and compares it with other relevant JNK inhibitors.
Data Presentation: Kinase Inhibition Profile
This compound demonstrates high potency and selectivity for JNK3 over its closely related isoforms, JNK1 and JNK2. The table below summarizes the available inhibitory activity data for this compound and provides a comparison with other known JNK inhibitors, including both pan-JNK and isoform-selective compounds.
| Inhibitor | Target Kinase | IC50 / Ki (nM) | Selectivity Profile |
| This compound | JNK3 | 21 | Highly selective for JNK3.[1][2] |
| JNK2 | 2203 | ~105-fold selective over JNK2.[1][2] | |
| JNK1 | >10000 | >476-fold selective over JNK1.[1][2] | |
| JNK-IN-8 (JNK Inhibitor XVI) | JNK3 | 1 | Pan-JNK inhibitor with high potency.[3] |
| JNK1 | 4.7 | ||
| JNK2 | 18.7 | ||
| SP600125 | JNK1 | 40 | Pan-JNK inhibitor with off-target effects on other kinases.[4] |
| JNK2 | 40 | ||
| JNK3 | 90 | ||
| JNK Inhibitor VIII | JNK1 | 2 (Ki) | Potent pan-JNK inhibitor.[5] |
| JNK2 | 4 (Ki) | ||
| JNK3 | 52 (Ki) | ||
| AS602801 (Bentamapimod) | JNK1 | 80 | Orally active pan-JNK inhibitor.[3] |
| JNK2 | 90 | ||
| JNK3 | 230 |
Note: The lack of a comprehensive kinome scan for this compound limits a full assessment of its off-target effects. Kinase selectivity profiling against a broad panel of kinases is crucial to identify potential off-target interactions that could lead to unexpected biological effects or toxicity.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound and other compounds is typically determined using an in vitro kinase assay. A representative protocol is described below.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50% (IC50).
Materials:
-
Recombinant human JNK3 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50 µM DTT)
-
ATP solution
-
Substrate peptide (e.g., a biotinylated peptide derived from c-Jun)
-
This compound and other test compounds
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Reaction Setup: The kinase reaction is set up in a 384-well plate by adding the kinase buffer, the substrate peptide, and the test compound at various concentrations.
-
Kinase Reaction Initiation: The reaction is initiated by adding a solution of recombinant JNK3 enzyme and ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
-
Data Analysis: The luminescence signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Mandatory Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade is activated by various stress stimuli.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: Workflow for determining kinase inhibitor IC50 values.
References
Navigating the JNK Pathway: A Comparative Guide to JNK3 Inhibitor-8
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the commercially available JNK3 inhibitor-8, also known as JNK-IN-8, with other notable JNK inhibitors. This analysis is based on publicly available data and aims to offer a clear perspective on its performance and the reproducibility of its effects as reported in various studies.
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of cellular responses to stress, inflammation, and apoptosis.[][2][3] Among the three JNK isoforms (JNK1, JNK2, and JNK3), JNK3 is predominantly expressed in the central nervous system, heart, and testes, making it an attractive therapeutic target for neurodegenerative diseases and other specific conditions.[][4] this compound is a potent, irreversible inhibitor of all three JNK isoforms, with a particular potency for JNK3.[5][6] This guide will delve into the available data on this compound, compare it with alternative inhibitors, and provide insights into the experimental protocols used to generate this data.
Performance of this compound: A Data-Driven Overview
This compound is characterized as a potent, irreversible inhibitor that covalently binds to a cysteine residue near the activation loop of the JNK enzymes.[7] Its inhibitory activity has been quantified in various studies, with consistent reporting of its high potency.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes |
| This compound | 4.67 - 4.7 | 18.7 | 0.98 - 1 | Irreversible inhibitor. Also referred to as JNK-IN-8 and JNK Inhibitor XVI.[5][6] |
| >10000 | 2203 | 21 | Data from a different commercial supplier, potentially indicating variability in reported values.[8][9] |
The discrepancy in the reported IC50 values from different sources for this compound highlights the importance of in-house validation for researchers. Despite these variations, the data consistently demonstrates its high affinity for JNK3.
The Competitive Landscape: Alternative JNK Inhibitors
Several other small molecules have been developed to target the JNK pathway, offering a range of potencies and selectivities. The table below summarizes the performance of some notable alternatives.
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Notes |
| SP600125 | 40 | 40 | 90 | A widely used, reversible, ATP-competitive pan-JNK inhibitor.[10] |
| AS6001245 | 150 | 220 | 70 | An ATP-competitive pan-JNK inhibitor.[10] |
| Bentamapimod (AS602801) | 80 | 90 | 230 | An orally active JNK inhibitor.[11] |
| Tanzisertib (CC-930) | 61 (Ki=44) | 5 (Ki=6.2) | 5 | A potent, ATP-competitive pan-JNK inhibitor.[11] |
| JNK Inhibitor VIII | 2 (Ki) | 4 (Ki) | 52 (Ki) | A potent JNK inhibitor.[11] |
| IQ-1S | 390 (Kd) | 360 (Kd) | 87 (Kd) | A high-affinity JNK3 inhibitor.[11] |
| Aminopyrazole Derivative (26n) | >50-fold selective for JNK3 over JNK1 | - | - | A highly isoform-selective JNK3 inhibitor.[12] |
This comparative data showcases the diverse landscape of JNK inhibitors, with options ranging from broad-spectrum pan-inhibitors to more selective compounds. The choice of inhibitor will ultimately depend on the specific research question and the desired level of isoform selectivity.
Experimental Methodologies
The data presented in this guide is derived from a variety of experimental protocols. While specific details can vary between publications, the core methodologies for assessing inhibitor potency and cellular effects are generally standardized.
Kinase Inhibition Assays (IC50 Determination): The inhibitory potency of compounds is typically determined using in vitro kinase assays. A common method involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human JNK1, JNK2, and JNK3 enzymes are used. A specific substrate, such as a peptide derived from c-Jun, is prepared.
-
Inhibitor Incubation: The JNK enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP) and the substrate.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done through methods like scintillation counting for radiolabeled ATP or using specific antibodies that recognize the phosphorylated form of the substrate in an ELISA or Western blot format.
-
IC50 Calculation: The concentration of the inhibitor that results in 50% inhibition of kinase activity is calculated.
Cell-Based Assays: To assess the inhibitor's effect in a cellular context, various assays are employed:
-
Western Blotting: This technique is used to measure the phosphorylation status of JNK substrates, such as c-Jun. Cells are treated with the inhibitor and a stimulus that activates the JNK pathway (e.g., anisomycin, UV radiation). Cell lysates are then subjected to SDS-PAGE and probed with antibodies specific for the phosphorylated and total forms of the target protein.[9]
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays are used to determine the effect of the inhibitor on cell proliferation and cytotoxicity. Cells are treated with the inhibitor, and cell viability is measured at different time points.[13]
-
Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): These assays are used to assess the induction of apoptosis by the inhibitor.[14]
Visualizing the JNK Signaling Pathway and Experimental Logic
To further clarify the context of JNK inhibition, the following diagrams illustrate the JNK signaling cascade and a typical experimental workflow for evaluating a JNK inhibitor.
Caption: The JNK signaling pathway is activated by various stress stimuli.
References
- 2. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. stemcell.com [stemcell.com]
Reversible vs. Irreversible JNK3 Inhibitors: A Comparative Analysis for Drug Discovery Professionals
A deep dive into the mechanisms, selectivity, and experimental evaluation of two distinct classes of c-Jun N-terminal kinase 3 inhibitors, providing researchers with critical data for informed decision-making in neurodegenerative and inflammatory disease drug development.
In the landscape of kinase drug discovery, the strategic choice between reversible and irreversible inhibitors is a critical determinant of a therapeutic candidate's ultimate success. This is particularly true for c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and inflammatory signaling pathways, making it a prime target for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][2][3] This guide provides a comprehensive comparison of reversible and irreversible JNK3 inhibitors, supported by experimental data and detailed protocols to aid researchers in their quest for novel therapeutics.
Mechanism of Action: A Tale of Two Bonds
The fundamental difference between these two classes of inhibitors lies in their interaction with the JNK3 protein.
Reversible inhibitors typically function by forming non-covalent bonds, such as hydrogen bonds and van der Waals interactions, with the ATP-binding pocket of the kinase.[1] This binding is transient, and the inhibitor can freely associate and dissociate from the enzyme. Many reversible JNK3 inhibitors are ATP-competitive, meaning they vie with the endogenous ATP for the same binding site, thereby preventing the phosphorylation of JNK3 substrates.[1]
Irreversible inhibitors , on the other hand, form a stable, covalent bond with a specific amino acid residue within the kinase.[1] In the case of JNK3, this is often a conserved cysteine residue (Cys154) located near the ATP-binding site.[4][5] This covalent linkage leads to prolonged and often permanent inactivation of the enzyme, offering a distinct pharmacological profile.[1][6]
At a Glance: Reversible vs. Irreversible JNK3 Inhibitors
| Feature | Reversible Inhibitors | Irreversible Inhibitors |
| Binding | Non-covalent (transient) | Covalent (permanent) |
| Mechanism | Typically ATP-competitive | Covalent modification of a key residue |
| Duration of Action | Dependent on pharmacokinetics (drug concentration) | Can be longer than the inhibitor's half-life in circulation[6] |
| Selectivity | Can be challenging to achieve high selectivity over other kinases | Can achieve high selectivity by targeting unique residues[6] |
| Potential for Resistance | Mutations in the binding pocket can reduce affinity | Can potentially overcome resistance mutations[6] |
| Examples | SR-3306, SP600125 | JNK-IN-8, JNK-IN-7 |
Performance Data: A Quantitative Comparison
The following tables summarize key quantitative data for representative reversible and irreversible JNK inhibitors, highlighting their potency and selectivity across the JNK isoforms and other kinases.
Table 1: Potency of Reversible JNK Inhibitors (IC50, nM)
| Compound | JNK1 | JNK2 | JNK3 | p38 | Reference |
| SR-3306 | 67 | 283 | 159 | >20,000 | [7] |
| SP600125 | 40 | 40 | 90 | - | [1] |
| AS601245 | 150 | 220 | 70 | - | [1] |
| Bentamapimod (AS602801) | 80 | 90 | 230 | - | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 indicates higher potency.
Table 2: Potency of Irreversible JNK Inhibitors (IC50, nM)
| Compound | JNK1 | JNK2 | JNK3 | Other Notable Targets (Inhibition) | Reference |
| JNK-IN-8 | 4.7 | 18.7 | 1 | >10-fold selectivity against MNK2, Fms | [8] |
| JC16I | - | - | - | >160-fold selectivity for JNK3 over JNK1/2 | [9] |
For irreversible inhibitors, IC50 values can reflect the initial binding affinity before covalent bond formation.
Visualizing the JNK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams were generated.
Caption: The JNK signaling cascade is activated by various stress stimuli, leading to the phosphorylation of downstream targets like c-Jun and culminating in cellular responses such as apoptosis and inflammation.
Caption: A typical experimental workflow for the comparative evaluation of JNK3 inhibitors, progressing from in vitro biochemical assays to cell-based functional assays and finally to in vivo disease models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of JNK3 inhibitors.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant active JNK3 enzyme
-
JNK3 substrate (e.g., a peptide substrate for p38)
-
ATP
-
Test inhibitors (reversible and irreversible)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white plates
Procedure:
-
Prepare a reaction mixture containing the JNK3 enzyme, the substrate, and the reaction buffer in each well of a 96-well plate.
-
Add serial dilutions of the test inhibitors to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the enzymatic reaction to proceed.[10]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular c-Jun Phosphorylation Assay (In-Cell Western)
This assay measures the level of phosphorylated c-Jun, a direct substrate of JNK, within cells to assess the cellular potency of the inhibitors.
Materials:
-
SH-SY5Y neuroblastoma cells or other relevant cell line
-
Cell culture medium and supplements
-
Stimulant to activate the JNK pathway (e.g., 6-hydroxydopamine (6-OHDA))
-
Test inhibitors
-
Primary antibodies: anti-phospho-c-Jun and a normalization antibody (e.g., anti-GAPDH)
-
Fluorescently labeled secondary antibodies
-
Imaging system for in-cell westerns
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitors for a specified duration.
-
Stimulate the JNK pathway by adding the stimulant (e.g., 6-OHDA) and incubate for the desired time.
-
Fix, permeabilize, and block the cells within the wells.
-
Incubate the cells with the primary antibodies overnight at 4°C.
-
Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies.
-
Acquire images and quantify the fluorescence intensity for both phospho-c-Jun and the normalization protein using an imaging system.
-
Normalize the phospho-c-Jun signal to the normalization protein signal.
-
Calculate the percent inhibition of c-Jun phosphorylation for each inhibitor concentration and determine the cellular IC50 value.[11]
Conclusion
The choice between reversible and irreversible JNK3 inhibitors is multifaceted and depends on the specific therapeutic goals. Reversible inhibitors offer a more traditional pharmacological profile, while irreversible inhibitors can provide prolonged target engagement and potentially overcome certain forms of drug resistance.[1][6] The data and protocols presented in this guide are intended to equip researchers with the necessary information to make strategic decisions in the development of the next generation of JNK3-targeted therapies. As of now, no JNK3 inhibitors have been validated in clinical trials for human neurological disorders, highlighting the ongoing challenges and the critical need for continued research in this area.[1]
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irreversible protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Selective Covalent Inhibiting JNK3 by Small Molecules for Parkinson's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors | MDPI [mdpi.com]
- 11. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of JNK3 Inhibitor-8 and Other Neuroprotective Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of JNK3 inhibitor-8 against a panel of other neuroprotective compounds. The information is curated to assist researchers in making informed decisions for their preclinical and clinical studies. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant signaling pathways.
Data Presentation: A Comparative Analysis of Neuroprotective Compounds
The following tables summarize the in vitro efficacy of this compound and other selected neuroprotective compounds. The data is presented to facilitate a direct comparison of their potency against their respective targets.
Table 1: In Vitro Potency of JNK Inhibitors
| Compound | Target(s) | IC50 (nM) | Compound Type |
| This compound | JNK3 , JNK2, JNK1 | 21 , 2203, >10000 | Selective, Orally Active |
| JNK-IN-8 | JNK1, JNK2, JNK3 | 4.7, 18.7, 1 | Irreversible Pan-JNK Inhibitor |
| SP600125 | JNK1, JNK2, JNK3 | 40, 40, 90 | ATP-competitive Pan-JNK Inhibitor[1] |
| AS602801 (Bentamapimod) | JNK1, JNK2, JNK3 | 80, 90, 230 | ATP-competitive Pan-JNK Inhibitor[2] |
| TCS JNK 6o | JNK1, JNK2, JNK3 | 2 (Kᵢ), 4 (Kᵢ), 52 (Kᵢ) | ATP-competitive JNK Inhibitor[3] |
Table 2: Efficacy and Mechanism of Other Neuroprotective Compounds
| Compound | Primary Mechanism of Action | Relevant In Vitro Data |
| Edaravone | Free radical scavenger[4] | Scavenges hydroxyl radicals and peroxynitrite[5] |
| Riluzole | Inhibits glutamate release and blocks voltage-dependent sodium channels[6] | IC50 for NMDA receptor inhibition = 18 µM[7] |
| Memantine | Non-competitive NMDA receptor antagonist[8] | Preferentially blocks hyperactive NMDA channels[9] |
| Resveratrol | Antioxidant, anti-inflammatory, activates SIRT1[10] | IC50 for β-secretase (BACE-1) inhibition = 11.9 µM[11] |
| Anisomycin | Protein synthesis inhibitor, JNK activator at high concentrations[12] | Neuroprotective at 50 ng/ml in cortical neurons[13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay (for JNK inhibitors)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant JNK enzyme (e.g., JNK3)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[14]
-
Substrate (e.g., c-Jun fusion protein)
-
ATP (at Km concentration for the specific kinase)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).
-
Add 2 µl of recombinant JNK enzyme diluted in kinase buffer.
-
Add 2 µl of a mix of the substrate and ATP in kinase buffer.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Assay for Cell Viability and Neuroprotection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) or Amyloid-β)
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed neuronal cells in a 96-well plate at a desired density (e.g., 2 × 10⁴ cells/well) and allow them to adhere overnight.[15]
-
For neuroprotection assessment, pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).[15]
-
Induce neurotoxicity by adding the neurotoxic agent (e.g., 100 µM 6-OHDA).[15]
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).[15]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot for Phosphorylated c-Jun
This protocol is used to detect the phosphorylation of c-Jun, a downstream target of JNK, as a measure of JNK pathway activation.
Materials:
-
Cell or tissue lysates
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-c-Jun (e.g., at Ser63 or Ser73)
-
Primary antibody against total c-Jun (for normalization)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from treated and untreated cells or tissues.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total c-Jun for normalization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the neuroprotective compounds discussed.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. tribioscience.com [tribioscience.com]
- 9. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surgical procedure for induction global cerebral I/R model [bio-protocol.org]
- 11. Phospho-c-Jun (Ser73) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. promega.com [promega.com]
- 15. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 16. 2.3. MTT Assay [bio-protocol.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of JNK3 Inhibitor-8
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential guidance on the proper disposal procedures for JNK3 inhibitor-8, a potent and selective kinase inhibitor. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.
Understanding the Compound: this compound
Quantitative Data Summary
For safe handling and storage, it is crucial to be aware of the known properties of this compound.
| Property | Value | Reference |
| IC50 for JNK3 | 21 nM | [1] |
| IC50 for JNK2 | 2203 nM | [1] |
| IC50 for JNK1 | >10000 nM | [1] |
| Molecular Formula | C₂₉H₂₉N₇O₂ | [4] |
| Molecular Weight | 507.6 g/mol | [4] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [5][6] |
Experimental Protocol: Disposal of this compound Waste
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound. This protocol is based on general best practices for laboratory chemical waste management.[7][8][9][10][11]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste (e.g., contaminated consumables like pipette tips, tubes, and gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., unused solutions, cell culture media) in a separate, compatible, and sealed hazardous waste container. Do not mix with other incompatible waste streams.[7][9][10]
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, blades) must be disposed of in a designated sharps container.
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the major components and their approximate percentages.
-
Include the date when the first waste was added to the container.
4. Storage of Chemical Waste:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][11]
-
Ensure secondary containment is used to prevent spills.[8]
-
Keep waste containers securely closed except when adding waste.[9][11]
-
Segregate the this compound waste from incompatible materials, such as strong oxidizing agents, acids, and bases.[7]
5. Disposal of Empty Containers:
-
If the original container of this compound is empty, it must be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which the compound is soluble) before being discarded as regular trash.[8][9]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[9]
-
Deface the original label on the empty container before disposal.[8]
6. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EH&S) office to schedule a pickup for the hazardous waste.[11]
-
Do not allow hazardous waste to accumulate in the lab for extended periods.[8][11]
7. Accidental Spills:
-
In the event of a spill, evacuate the immediate area.
-
Use a chemical spill kit to absorb the material.
-
Absorb solutions with a liquid-binding material like diatomite.[12]
-
Decontaminate surfaces by scrubbing with alcohol.[12]
-
Collect all cleanup materials in a designated hazardous waste container and dispose of them accordingly.
-
Refer to the material safety data sheet (MSDS) for a similar compound, JNK3 inhibitor-1, for first aid measures in case of contact.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Assessing and managing toxicities induced by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acewaste.com.au [acewaste.com.au]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. JNK3 inhibitor-1|2622877-97-6|MSDS [dcchemicals.com]
Essential Safety and Operational Guide for Handling JNK3 inhibitor-8
This guide provides crucial safety, handling, and disposal information for JNK3 inhibitor-8, a potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational logistics of working with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3034676-53-1 | [1] |
| Molecular Formula | C₃₂H₃₀FN₇O₃ | [1] |
| Molecular Weight | 579.62 g/mol | [1] |
| Appearance | Powder | [2] |
| Color | White to beige | [2] |
| Solubility | Insoluble in water. Soluble in DMSO (≥25.4 mg/mL) and Ethanol (≥9.24 mg/mL with gentle warming and ultrasonic). | [2] |
| Storage Temperature | 2-8°C | [2] |
Table 2: In Vitro Inhibitory Activity of this compound [1]
| Target | IC₅₀ (nM) |
| JNK3 | 21 |
| JNK2 | 2203 |
| JNK1 | >10000 |
Personal Protective Equipment (PPE) and Safety Precautions
Given the potent biological activity of this compound, stringent safety measures are mandatory. The following PPE should be worn at all times when handling the compound.
-
Eye Protection: Chemical safety goggles with side-shields are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a suitable respirator must be used to avoid inhalation of dust.[3]
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or aerosols.[3]
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly after handling.[3]
Operational and Disposal Plans
A clear, step-by-step plan for the handling, storage, and disposal of this compound is essential for laboratory safety and regulatory compliance.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, clearly labeled, and appropriate container.
-
Store in a cool, well-ventilated area at the recommended temperature of 2-8°C.[2]
-
Keep away from incompatible materials, direct sunlight, and sources of ignition.[3]
Preparation of Stock Solutions:
-
Perform all weighing and solution preparation in a chemical fume hood to minimize inhalation exposure.
-
To prepare a stock solution, slowly add the desired solvent (e.g., DMSO) to the vial containing the powdered inhibitor.
-
Ensure the solution is fully dissolved before use. Gentle warming and sonication may be used for certain solvents.[2]
-
Once prepared, it is recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[4]
Disposal Plan:
-
Unused Compound: Dispose of the unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. The container should be sealed, clearly labeled as "Hazardous Waste: this compound," and placed in a designated hazardous waste accumulation area.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound must be disposed of as hazardous chemical waste.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of solutions down the drain.[5][6]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For a small powder spill, gently cover with a damp paper towel to avoid raising dust.
-
For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Collect the spilled material and contaminated absorbent into a sealed, labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
Ventilate the area.
-
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is activated by various stress stimuli and is involved in regulating cellular processes such as apoptosis, inflammation, and cell proliferation.
Caption: A simplified diagram of the JNK signaling pathway.
Experimental Protocol: In Vitro JNK3 Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against JNK3 kinase in vitro.
Materials:
-
Recombinant active JNK3 enzyme
-
JNKtide (a synthetic peptide substrate for JNK)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer to the desired final concentrations.
-
Prepare solutions of JNK3 enzyme, JNKtide substrate, and ATP in kinase assay buffer at the required concentrations.
-
-
Kinase Reaction:
-
In a 96-well plate, add the JNK3 enzyme to each well.
-
Add the diluted this compound or DMSO (as a vehicle control) to the respective wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the JNKtide substrate and ATP to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection kit like the ADP-Glo™ Kinase Assay, following the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. JNK-IN-8 CAS#: 1410880-22-6 [amp.chemicalbook.com]
- 3. JNK3 inhibitor-1|2622877-97-6|MSDS [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
